(S)-1,1-diphenylpropan-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-1,1-diphenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKICCFGYSXSAI-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987025 | |
| Record name | 1,1-Diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67659-37-4 | |
| Record name | 1,1-Diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1,1-Diphenyl-2-aminopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (S)-1,1-diphenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,1-diphenylpropan-2-amine, a chiral amine, holds significance in synthetic organic chemistry and drug development due to its structural motifs.[1] As a derivative of amphetamine, its stereochemistry plays a crucial role in its biological activity and potential therapeutic applications. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical methodologies.
Molecular and Physicochemical Properties
The foundational physical properties of this compound are summarized in the table below. These constants are critical for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.31 g/mol | [1] |
| Melting Point | 78-82 °C | |
| Boiling Point | 324.2 °C at 760 mmHg | |
| CAS Number | 67659-37-4 | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. As a primary amine, this compound exhibits a predictable solubility pattern based on its structure. The presence of the polar amine group allows for hydrogen bonding, rendering it soluble in acidic aqueous solutions through the formation of the corresponding ammonium salt. Conversely, the two bulky, nonpolar phenyl groups contribute to its solubility in a range of organic solvents.
A systematic approach to determining the solubility profile involves qualitative analysis in a variety of common laboratory solvents.
Experimental Protocol: Qualitative Solubility Testing
This protocol outlines a standardized method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
-
Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Methanol, Dichloromethane, Acetone, Hexane
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The solid does not appear to have dissolved.
-
-
Repeat: Repeat the procedure for each solvent.
Causality of Solvent Choice: The selection of solvents with varying polarities (from polar protic like water and ethanol, to polar aprotic like acetone, and nonpolar like hexane) provides a comprehensive understanding of the compound's solubility behavior. The inclusion of acidic and basic aqueous solutions is crucial for characterizing the solubility of an amine, as its basicity allows for salt formation and enhanced aqueous solubility in acidic media.[2]
Thermal Analysis: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity of a crystalline solid and the volatility of a liquid, respectively.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[3][4]
Materials:
-
This compound
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent slow heating.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Trustworthiness of the Protocol: This method is self-validating. A sharp melting point range (typically 1-2 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, specialized techniques are required to avoid decomposition at high temperatures.
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid.[5][6]
Materials:
-
This compound
-
Thiele tube
-
Small test tube (ignition tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or microburner
Procedure:
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the opening of the test tube.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating.[5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6]
Expertise in Action: The principle behind this method is that the continuous stream of bubbles indicates the vapor pressure of the liquid is equal to or greater than the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.
References
An In-Depth Technical Guide to (S)-1,1-diphenylpropan-2-amine: Structure, Stereochemistry, and Applications
Introduction
(S)-1,1-diphenylpropan-2-amine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural architecture, featuring a stereogenic center in proximity to two phenyl groups, imparts valuable properties that are exploited in asymmetric catalysis and as a scaffold for novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and Stereochemistry
This compound, with the molecular formula C₁₅H₁₇N and a molar mass of 211.31 g/mol , possesses a distinct molecular structure that is fundamental to its utility.[1] The molecule features a propane backbone with two phenyl substituents at the C1 position and an amine group at the C2 position. The chirality of the molecule arises from the stereogenic center at C2, which is bonded to four different substituents: a methyl group, a hydrogen atom, an amino group, and a diphenylmethyl group. The "(S)" designation in its name denotes the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.
The presence of the two bulky phenyl groups creates a sterically hindered environment around the chiral center, which is a key factor in its efficacy as a chiral ligand and resolving agent. This steric hindrance influences the approach of reactants and can lead to high levels of stereoselectivity in chemical transformations.
Below is a representation of the chemical structure and a diagram illustrating the key structural features.
References
(S)-1,1-Diphenylpropan-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (S)-1,1-diphenylpropan-2-amine, a chiral amine of significant interest in pharmaceutical and synthetic chemistry. We will explore its fundamental properties, synthesis methodologies, and key applications, offering field-proven insights to support your research and development endeavors.
Core Molecular Attributes
This compound is a chiral primary amine with the molecular formula C₁₅H₁₇N. Its structure, featuring a stereogenic center adjacent to two phenyl groups, imparts unique properties that are leveraged in asymmetric synthesis and medicinal chemistry.
| Property | Value |
| CAS Number | 67659-37-4[1] |
| Molecular Weight | 211.30 g/mol [1][2] |
| Molecular Formula | C₁₅H₁₇N[1][2] |
| Appearance | Varies (refer to supplier specifications) |
| Solubility | Soluble in many organic solvents |
Synthesis of Enantiopure this compound
The stereospecific synthesis of this compound is crucial for its applications. Two primary strategies are employed: classical resolution of a racemic mixture and modern asymmetric synthesis.
Classical Resolution via Diastereomeric Salt Formation
This traditional method relies on the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. While effective, it is often less efficient in terms of yield compared to asymmetric methods.[1][3]
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid
-
Salt Formation: Dissolve racemic 1,1-diphenylpropan-2-amine in a suitable solvent (e.g., ethanol). Add an equimolar amount of (R)-(-)-mandelic acid. Stir the solution to allow for the formation of diastereomeric salts.
-
Fractional Crystallization: Cool the solution to induce crystallization. The diastereomeric salt of this compound with (R)-(-)-mandelic acid may crystallize preferentially due to lower solubility.[1]
-
Isolation: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the free this compound.
-
Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to yield the purified enantiomer.
Asymmetric Synthesis via Reductive Amination
Modern approaches favor asymmetric synthesis for its higher potential yield and enantioselectivity. Reductive amination of a prochiral ketone is a common and effective strategy.[4][5][6]
Experimental Protocol: Asymmetric Reductive Amination
This protocol is a generalized representation. Specific catalysts, ligands, and conditions will influence the outcome.
-
Reaction Setup: In an inert atmosphere, combine the prochiral ketone (1,1-diphenylpropan-2-one), a chiral catalyst (e.g., an iridium or ruthenium complex with a chiral phosphine ligand), and an amine source (e.g., ammonia or an ammonium salt) in a suitable solvent (e.g., methanol or dichloromethane).[1][5]
-
Reduction: Introduce a reducing agent. For catalytic transfer hydrogenation, formic acid or isopropanol can be used. For direct hydrogenation, pressurized hydrogen gas is employed.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction and perform an aqueous workup to remove the catalyst and other reagents. The product is then purified by column chromatography to yield enantiomerically enriched this compound.
| Synthesis Method | Typical Yield (%) | Enantiomeric Excess (ee%) | Advantages | Disadvantages |
| Classical Resolution | < 50% | > 98% (after multiple recrystallizations) | Well-established, can achieve high purity | Low theoretical yield, labor-intensive |
| Asymmetric Reductive Amination | 80-95% | 90-99% | High yield, atom-economical | Requires specialized catalysts and ligands |
Applications in Drug Development and Asymmetric Catalysis
The unique structural features of this compound make it a valuable molecule in two primary areas: as a pharmacophore in drug candidates and as a chiral ligand in asymmetric catalysis.
As a Norepinephrine Reuptake Inhibitor (NRI)
This compound and its derivatives have been investigated as selective norepinephrine reuptake inhibitors (NRIs). NRIs block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This mechanism of action is a key therapeutic strategy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.
Mechanism of Action: Norepinephrine Reuptake Inhibition
References
- 1. This compound (67659-37-4) for sale [vulcanchem.com]
- 2. (1R,2S)-1,2-diphenylpropan-1-amine | C15H17N | CID 12846067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. jocpr.com [jocpr.com]
- 5. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Molecular Profile of (S)-1,1-diphenylpropan-2-amine
An In-Depth Technical Guide to the Spectroscopic Data of (S)-1,1-diphenylpropan-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound (CAS: 67659-37-4), a chiral amine of significant interest in asymmetric catalysis and pharmaceutical development. In the absence of publicly available, experimentally verified spectra, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the predicted data, the causality behind the spectral features, and a standardized experimental protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the identification, characterization, and quality control of this compound.
This compound is a chiral primary amine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol [1]. Its structure features a stereocenter at the C2 position, bonded to an amino group, a methyl group, and a bulky diphenylmethyl group. This specific three-dimensional arrangement is crucial for its application as a chiral ligand in asymmetric synthesis, where it can induce high enantioselectivity in chemical transformations[1].
The unambiguous confirmation of both the chemical structure and the stereochemical integrity of this compound is paramount for its effective use. Spectroscopic techniques are the cornerstone of this characterization process. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. This integrated approach provides a unique spectroscopic fingerprint, ensuring the identity, purity, and quality of the material.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 67659-37-4 | [1] |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.30 g/mol | [1][2] |
| IUPAC Name | (2S)-1,1-diphenylpropan-2-amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the molecular structure in solution. The following data for ¹H and ¹³C NMR are predicted based on the analysis of structurally similar compounds and established chemical shift principles.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, amine, and methyl protons. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its coupling (splitting pattern) with neighboring protons.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-Ar (Phenyl) | 7.35 - 7.15 | Multiplet (m) | 10H | The ten protons on the two phenyl rings are in slightly different environments, leading to a complex, overlapping signal in the typical aromatic region. |
| H-1 (CHPh₂) | 4.10 | Doublet (d) | 1H | This benzylic proton is coupled to the single proton at H-2, resulting in a doublet. Its position is downfield due to the strong deshielding effect of the two adjacent phenyl rings. |
| H-2 (CHNH₂) | 3.45 | Multiplet (m) | 1H | This proton is coupled to the H-1 proton (doublet) and the three H-3 methyl protons (quartet). The resulting pattern will be a multiplet (doublet of quartets). |
| NH₂ (Amine) | 1.50 | Broad Singlet (br s) | 2H | Amine protons often exhibit exchange broadening and do not typically couple with adjacent protons, resulting in a broad singlet. The chemical shift can vary with concentration and solvent. |
| H-3 (CH₃) | 1.20 | Doublet (d) | 3H | The methyl protons are coupled to the single proton at H-2, leading to a doublet. This signal appears in the upfield aliphatic region. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-Ar (Quaternary) | 144.5 | The two quaternary carbons to which the phenyl rings are attached. |
| C-Ar (CH) | 128.8, 128.2, 126.5 | Aromatic carbons of the phenyl rings. At least three distinct signals are expected for the ortho, meta, and para positions. |
| C-1 (CHPh₂) | 58.0 | The benzylic carbon is significantly deshielded by the two phenyl groups. |
| C-2 (CHNH₂) | 50.5 | The carbon bearing the amine group. |
| C-3 (CH₃) | 24.0 | The terminal methyl carbon, appearing in the upfield aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
NMR Workflow Diagram
References
Solubility of (S)-1,1-diphenylpropan-2-amine in Organic Solvents: A Framework for Prediction and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: (S)-1,1-diphenylpropan-2-amine is a chiral amine with significant applications in asymmetric synthesis and as a building block for active pharmaceutical ingredients (APIs).[1] Its solubility in organic solvents is a critical physical property that dictates its utility in synthesis, purification, crystallization, and formulation. A comprehensive understanding of its solubility behavior is paramount for process optimization and ensuring reproducible outcomes. As of the current literature review, specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. Therefore, this technical guide provides a robust framework for both predicting and experimentally determining its solubility. We will delve into the physicochemical properties of the molecule, explore powerful predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide a detailed, field-proven protocol for accurate solubility measurement.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and chemical properties. This compound possesses a unique architecture that influences its interaction with various solvents.
-
Molecular Formula: C₁₅H₁₇N[1]
-
Molar Mass: 211.30 g/mol [1]
-
Structure: The molecule features a chiral carbon bonded to a primary amine group (-NH₂), a methyl group (-CH₃), and a diphenylmethyl group (-CH(Ph)₂).
The key to its solubility lies in the duality of its structure:
-
Polar Domain: The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This region of the molecule will favorably interact with polar and protic solvents.
-
Non-polar Domain: The two bulky phenyl rings create a large, non-polar, and lipophilic region. This domain dominates the molecule's overall character and will seek favorable interactions with non-polar or moderately polar solvents through van der Waals and π-π stacking interactions.
The interplay between the polar amine and the non-polar diphenyl structure means that its solubility will be highly dependent on the specific nature of the solvent.
Theoretical Framework for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent screening, saving time and resources.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[2]
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will have high solubility in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is a strong predictor of solubility.[2]
While the specific HSP values for this compound are not published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents.[3] Based on its structure, we can hypothesize a profile with a significant δD value (from the phenyl rings), a moderate δP value, and a moderate δH value (from the amine group).
The diagram below illustrates this concept. A solvent falling within the solute's "solubility sphere" is predicted to be a good solvent, while one falling outside is predicted to be a poor solvent.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
For a more rigorous, first-principles prediction, COSMO-RS is an industry-standard computational method.[4] It uses quantum chemical calculations to determine the chemical potential of a solute in any solvent, providing highly accurate qualitative solvent rankings and quantitative solubility predictions, often with a root-mean-square deviation of 0.5 to 1.5 log units.[5][6] This method is particularly powerful in the early stages of drug discovery and process development when experimental data is scarce.[7] The COSMO-RS framework can be used to screen hundreds of potential solvents computationally to identify the most promising candidates for experimental validation.[4][8]
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[9] This equilibrium-based method ensures that the solution is truly saturated, providing a definitive solubility value at a given temperature.
Shake-Flask Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Add a precisely known volume or mass of the organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).
The following diagram outlines this experimental workflow.
Expected Solubility Profile and Data Presentation
Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection. Once determined, quantitative data should be organized clearly for comparison.
Table 1: Predicted Qualitative and Illustrative Quantitative Solubility of this compound
| Solvent Class | Example Solvent | Polarity | Hydrogen Bonding | Predicted Qualitative Solubility | Illustrative Quantitative Value (mg/mL at 25°C) | Rationale for Prediction |
| Non-Polar | Toluene | Low | Aprotic | Moderate to High | 150 - 300 | Favorable van der Waals and π-π interactions between toluene and the diphenyl groups. |
| Polar Aprotic | Dichloromethane | Medium | Aprotic | High | > 300 | Good balance of polarity to interact with the amine and lipophilicity for the rings. |
| Polar Aprotic | Acetone | High | Aprotic | Moderate | 50 - 150 | The high polarity may be less compatible with the large non-polar part of the molecule. |
| Polar Protic | Ethanol | High | Protic | Moderate | 50 - 150 | Can hydrogen bond with the amine, but the alkyl chain is short. |
| Polar Protic | Water | Very High | Protic | Very Low / Insoluble | < 0.1 | The large, non-polar diphenyl structure dominates, leading to poor hydration.[10] |
| Non-Polar | n-Hexane | Very Low | Aprotic | Low | < 10 | Lacks the polarity and aromaticity to effectively solvate either part of the molecule. |
Note: The quantitative values are illustrative and hypothetical, intended to serve as a template for reporting experimentally determined data.
Conclusion and Recommendations
A thorough understanding of the solubility of this compound is essential for its effective use in research and development. This guide provides a dual approach: leveraging theoretical models like Hansen Solubility Parameters and COSMO-RS for predictive screening, and employing the robust shake-flask method for precise experimental determination.
For researchers, it is recommended to first perform a limited experimental screening using the protocol described herein with a diverse set of solvents. The resulting data can then be used to calculate the compound's Hansen Solubility Parameters, enabling the prediction of its solubility in a much wider range of solvents and solvent mixtures, thereby accelerating process development and formulation activities.
References
- 1. This compound (67659-37-4) for sale [vulcanchem.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 4. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. approcess.com [approcess.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
The Diphenylpropylamines: A Journey from Serendipity to Targeted Calcium Channel Blockade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diphenylpropylamine class of compounds represents a fascinating chapter in the history of drug discovery, evolving from initial explorations for analgesic and cardiovascular agents to their establishment as a significant chemotype for calcium channel modulation. This technical guide provides a comprehensive overview of the discovery, history, and evolving pharmacological understanding of diphenylpropylamine derivatives. We delve into the key chemical structures, the serendipitous discoveries that shaped their development, and the detailed experimental methodologies that elucidated their mechanism of action. Through a synthesis of historical context and technical detail, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of molecules, highlighting the scientific integrity and logical progression that has defined their journey.
Genesis of a Scaffold: Early Explorations and Serendipitous Findings
The story of diphenylpropylamine derivatives does not begin with a targeted search for calcium channel blockers, but rather within the broader post-war era of synthetic medicinal chemistry. The initial chemical and pharmacological investigations in this field were conducted in Germany during the Second World War by Bockmühl, Ehrhart, and Schaumann, which led to the discovery of analgesics like methadone.[1] This pioneering work laid the groundwork for further exploration of related chemical structures.
The fundamental diphenylpropylamine skeleton, characterized by a propyl group linked to two phenyl moieties, offered a versatile platform for structural modification.[2] Early research in the mid-20th century, notably by pharmaceutical companies such as Janssen Pharmaceutica, explored a wide range of derivatives for various potential therapeutic activities, including analgesic, atropine-like, antihistaminic, and local anesthetic effects.[1][2] A 1964 publication in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological testing of N-substituted 3,3-diphenylpropylamines as potential vasodilator agents for coronary vessels, highlighting the early interest in their cardiovascular effects.[3]
The Emergence of Key Derivatives: Prenylamine and Fendiline
From this broad exploration, two key diphenylpropylamine derivatives emerged that would significantly shape the trajectory of this chemical class: Prenylamine and Fendiline.
Prenylamine: A Promising Vasodilator with a Troubled Future
Prenylamine, chemically (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine, was introduced in the 1960s as a vasodilator for the treatment of angina pectoris.[4] Its initial development was driven by its observed effects on coronary blood flow. However, the deeper understanding of its mechanism of action was yet to be fully elucidated.
Unfortunately, the clinical use of Prenylamine was marred by safety concerns. Reports began to surface associating the drug with prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias, such as torsades de pointes.[4] These adverse effects ultimately led to its withdrawal from the global market in 1988.[4]
Fendiline: A Lipophilic Calcium Antagonist with a Broader Profile
Fendiline, another diphenylalkylamine, was also developed as an anti-anginal agent for coronary heart disease.[2] Like Prenylamine, it was sub-classified as a lipophilic calcium antagonist.[2] Pharmacological studies revealed that Fendiline exerts typical calcium and calmodulin antagonistic actions, including the inhibition of transmembrane calcium current and smooth muscle relaxation.[2]
Unlike Prenylamine, Fendiline's clinical journey has been more nuanced. While its use as a primary anti-anginal agent has diminished, its unique pharmacological profile has led to investigations into other therapeutic areas. Notably, Fendiline has been identified as a specific inhibitor of K-Ras plasma membrane targeting, suggesting potential applications in oncology.[1][5][6]
Elucidating the Mechanism: From Vasodilation to Specific Calcium Channel Blockade
The transition in understanding diphenylpropylamine derivatives from general vasodilators to specific calcium channel blockers was a pivotal moment in their history. This shift was driven by advancements in experimental pharmacology and a deeper understanding of cellular calcium signaling.
The term "calcium antagonist" was initially used to describe drugs that inhibited calcium-evoked contractions in depolarized arteries.[7] This functional definition was later refined as researchers began to identify the specific molecular targets of these compounds. Radiochemical and electrophysiological studies, particularly with the dihydropyridine class of calcium channel blockers, were instrumental in identifying L-type voltage-operated calcium channels as the primary cellular targets.[7]
Diphenylpropylamine derivatives, along with phenylalkylamines like verapamil, were found to interact with these L-type calcium channels, albeit at binding sites distinct from the dihydropyridines.[1] This understanding provided a clear molecular basis for their observed cardiovascular effects, including vasodilation, negative inotropy (decreased contractility), and negative chronotropy (decreased heart rate).[2][8]
The following diagram illustrates the simplified signaling pathway of L-type calcium channel blockade by diphenylpropylamine derivatives in vascular smooth muscle cells.
Caption: Simplified signaling pathway of L-type calcium channel blockade.
Structure-Activity Relationships: Tuning Potency and Selectivity
The diphenylpropylamine scaffold has proven to be a rich template for medicinal chemists. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these derivatives for different calcium channel subtypes.
Key structural modifications have included:
-
Substitution on the Phenyl Rings: Altering the substituents on the two phenyl rings can significantly impact potency and selectivity.
-
Modification of the Propylamine Chain: Changes to the length and branching of the propylamine chain can influence the compound's interaction with the calcium channel binding pocket.
-
N-Substitution: The nature of the substituent on the nitrogen atom is crucial for activity, with various alkyl and aralkyl groups being explored.
These SAR studies have led to the development of derivatives with improved pharmacological profiles, including enhanced selectivity for N-type calcium channels, which are involved in pain signaling.[9] This has opened up new therapeutic avenues for diphenylpropylamine derivatives beyond their traditional cardiovascular applications.
The following table summarizes the pharmacological data for selected diphenylpropylamine derivatives and other calcium channel blockers.
| Compound | Class | Primary Target | IC50 / Kd | Therapeutic Application |
| Prenylamine | Diphenylpropylamine | L-type Ca2+ channels | - | Angina (withdrawn) |
| Fendiline | Diphenylpropylamine | L-type Ca2+ channels | - | Angina, Investigational for Cancer |
| Verapamil | Phenylalkylamine | L-type Ca2+ channels | - | Arrhythmia, Angina, Hypertension |
| Nifedipine | Dihydropyridine | L-type Ca2+ channels | - | Angina, Hypertension |
| NP118809 | Diphenylpiperazine | N-type Ca2+ channels | 10-150 nM (IC50) | Investigational for Neuropathic Pain[9] |
Experimental Protocols for Characterization
The characterization of diphenylpropylamine derivatives as calcium channel blockers relies on a suite of in vitro and in vivo experimental protocols.
In Vitro Assessment of Calcium Channel Blocking Activity
A. Tissue Bath Experiments with Isolated Aortic Rings:
This traditional method provides a functional assessment of a compound's ability to inhibit vasoconstriction.
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Contraction Induction: Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath. This depolarizes the smooth muscle cells and opens voltage-gated calcium channels.
-
Compound Addition: Once a stable contraction is achieved, add the diphenylpropylamine derivative in a cumulative concentration-dependent manner.
-
Data Acquisition: Record the changes in isometric tension using a force transducer.
-
Analysis: Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% inhibition of the maximal contraction).
B. Fluorescence-Based Calcium Influx Assays:
These high-throughput screening assays provide a more direct measure of calcium influx into cells.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the calcium channel of interest (e.g., L-type or T-type).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with various concentrations of the diphenylpropylamine derivative.
-
Depolarization: Induce membrane depolarization to open the voltage-gated calcium channels. This can be achieved by adding a high concentration of KCl or by using a pore-forming agent like gramicidin.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analysis: Determine the inhibitory effect of the compound on the depolarization-induced calcium influx and calculate the IC50 value.
In Vivo Assessment of Cardiovascular Effects
A. Blood Pressure Measurement in Rodent Models of Hypertension:
This protocol assesses the antihypertensive efficacy of a diphenylpropylamine derivative in a whole-animal model.
Protocol:
-
Animal Model: Use a hypertensive animal model, such as the spontaneously hypertensive rat (SHR).
-
Acclimatization: Acclimatize the animals to the experimental setup and handling procedures to minimize stress-induced blood pressure fluctuations.
-
Compound Administration: Administer the diphenylpropylamine derivative via an appropriate route (e.g., oral gavage).
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at various time points after drug administration using a non-invasive tail-cuff method or via a surgically implanted telemetry device for continuous monitoring.
-
Data Analysis: Compare the blood pressure values of the treated group with those of a vehicle-treated control group to determine the antihypertensive effect of the compound.
The following diagram illustrates the general workflow for an in vivo hypertension study.
Caption: General workflow for an in vivo hypertension study.
Conclusion and Future Perspectives
The journey of diphenylpropylamine derivatives from their early, somewhat serendipitous, discovery to their characterization as specific calcium channel blockers exemplifies the iterative and evolving nature of drug development. This class of compounds has provided valuable therapeutic agents and continues to serve as a rich scaffold for the design of new molecules with tailored pharmacological profiles. The ongoing exploration of derivatives with selectivity for different calcium channel subtypes holds promise for the treatment of a range of disorders, from cardiovascular diseases to chronic pain. The history of diphenylpropylamines underscores the importance of rigorous pharmacological investigation and the continuous pursuit of a deeper understanding of drug-target interactions.
References
- 1. Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers of 1,1-Diphenylpropan-2-amine: A Comparative Analysis of the Racemic Mixture and Single Enantiomers
Abstract
The principle of chirality is a cornerstone of modern drug development, with the stereochemical configuration of a molecule often dictating its pharmacological and toxicological profile. This technical guide provides an in-depth analysis of 1,1-diphenylpropan-2-amine, a chiral amine with significant potential in synthetic and medicinal chemistry. We explore the critical differences between its racemic mixture and its individual (R)- and (S)-enantiomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide delves into the stereospecific synthesis, analytical resolution, and potential pharmacological implications, underscoring the necessity of enantiopure compounds in contemporary research and development.
Introduction: The Significance of Chirality in Diphenylalkylamines
Chiral molecules, non-superimposable mirror images of each other known as enantiomers, can exhibit profoundly different biological activities.[1] This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral.[1] The case of 1,1-diphenylpropan-2-amine exemplifies the importance of considering stereoisomerism in drug design and chemical synthesis. While the racemic mixture provides a starting point for investigation, the isolation and characterization of individual enantiomers are crucial for elucidating their distinct properties.
This guide will navigate the complexities of handling 1,1-diphenylpropan-2-amine, from its synthesis and separation to the potential implications of its stereochemistry on biological activity, drawing parallels with structurally related compounds where direct data is limited.
Stereochemistry and Physicochemical Properties
1,1-Diphenylpropan-2-amine possesses a single stereocenter at the C2 carbon, giving rise to two enantiomers: (R)-1,1-diphenylpropan-2-amine and (S)-1,1-diphenylpropan-2-amine.
Caption: Stereoisomers of 1,1-diphenylpropan-2-amine.
Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[3] A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.[4]
Table 1: Physicochemical Properties of 1,1-Diphenylpropan-2-amine and its Enantiomers
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Formula | C₁₅H₁₇N | C₁₅H₁₇N | C₁₅H₁₇N |
| Molecular Weight | 211.30 g/mol | 211.30 g/mol | 211.30 g/mol |
| Melting Point | 77-80 °C (for the (R)-enantiomer)[5] | 77-80 °C[5] | 77-80 °C |
| Specific Rotation ([α]²⁰/D) | 0° | +16° (c = 1 in chloroform) for (R)-(+)-1,1-Diphenyl-2-aminopropane[5] | -16° (predicted) |
Note: The specific rotation value is for the closely related (R)-(+)-1,1-Diphenyl-2-aminopropane and serves as a reference.
Synthesis of Enantiopure 1,1-Diphenylpropan-2-amine
The preparation of enantiomerically pure 1,1-diphenylpropan-2-amine can be approached through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic 1,1-Diphenylpropan-2-amine
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[6] A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid.[7] The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 1,1-diphenylpropan-2-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt will be isolated.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.[8] For 1,1-diphenylpropan-2-amine, this can be achieved through methods like the reductive amination of a prochiral ketone.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: React 1,1-diphenylpropan-2-one with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine intermediate.
-
Reduction: Reduce the imine using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation. The stereochemistry of the chiral auxiliary directs the addition of the hydride, leading to the preferential formation of one diastereomer of the secondary amine.
-
Removal of the Chiral Auxiliary: The chiral auxiliary can be removed by hydrogenolysis (e.g., using H₂/Pd-C) to yield the desired enantiomer of 1,1-diphenylpropan-2-amine.
-
Purification and Analysis: Purify the product by chromatography and determine the enantiomeric excess.
Analytical Separation of Enantiomers: Chiral HPLC
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying the enantiomers of 1,1-diphenylpropan-2-amine.[9] The choice of CSP and mobile phase is critical for achieving good resolution.
Caption: General Workflow for Chiral HPLC Separation.
Table 2: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Protein-based (e.g., AGP) or cyclodextrin-based |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Dissolve a small amount of the 1,1-diphenylpropan-2-amine sample in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.
-
Quantification: The relative peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).
Racemic Mixture vs. Single Enantiomer: Pharmacological and Toxicological Considerations
The case of prenylamine highlights the critical importance of stereochemistry in drug action and safety. The racemic drug was found to cause prolongation of the QT interval and ventricular arrhythmias.[10] Subsequent studies revealed that these proarrhythmic effects were primarily associated with the (S)-(+)-enantiomer, which prolongs the action potential duration.[10] In contrast, the (R)-(-)-enantiomer exhibited a negative inotropic effect and shortened the action potential duration.[10] Furthermore, the pharmacokinetics of the enantiomers differed, with the (S)-(+)-enantiomer being eliminated more rapidly than the (R)-(-)-enantiomer.[11]
Table 3: Comparative Effects of Prenylamine Enantiomers (An Anologue for 1,1-Diphenylpropan-2-amine)
| Effect | Racemic Prenylamine | (S)-(+)-Prenylamine | (R)-(-)-Prenylamine |
| Cardiac Action Potential | Variable | Prolongation[10] | Shortening[10] |
| Inotropic Effect | Negative | Positive[12] | Negative[12] |
| Arrhythmogenic Potential | Yes | High[10] | Low |
| Pharmacokinetics | Complex | Faster elimination[11] | Slower elimination[11] |
This stark difference in the pharmacological and toxicological profiles of the prenylamine enantiomers serves as a compelling cautionary tale for the development of any chiral diphenylalkylamine, including 1,1-diphenylpropan-2-amine. It is highly probable that the enantiomers of 1,1-diphenylpropan-2-amine will also exhibit stereoselective pharmacology and toxicology. Therefore, the development of a single enantiomer is likely to offer a superior therapeutic window and a better safety profile compared to the racemic mixture.[1]
Applications of Enantiopure 1,1-Diphenylpropan-2-amine
Beyond potential therapeutic applications, enantiopure 1,1-diphenylpropan-2-amine and its derivatives are valuable tools in asymmetric synthesis. They can serve as:
-
Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.
-
Chiral Ligands: Coordinated to a metal center to create a chiral catalyst for enantioselective transformations.
-
Chiral Building Blocks: Used as starting materials for the synthesis of more complex chiral molecules.
Conclusion
The comprehensive analysis of 1,1-diphenylpropan-2-amine underscores the fundamental principle that a racemic mixture is not a single entity but a combination of two distinct molecules with potentially different biological activities. The synthesis and separation of the individual (R)- and (S)-enantiomers are essential for a thorough understanding of their properties. Drawing parallels with the analogous compound prenylamine, it is evident that the development of a single enantiomer of 1,1-diphenylpropan-2-amine is a more rational approach for any potential therapeutic application, as it is likely to maximize efficacy and minimize adverse effects. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of working with this and other chiral diphenylalkylamines.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. (R)-(+)-1,1-Diphenyl-2-aminopropane 97 67659-36-3 [sigmaaldrich.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Prenylamine – Chiralpedia [chiralpedia.com]
- 11. Pharmacokinetics of prenylamine racemate and enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Diphenylpropylamines: A Technical Guide to Synthesis and Application in Asymmetric Catalysis and Drug Discovery
Introduction: The Significance of Chirality and the Rise of Diphenylpropylamines
In the landscape of modern chemistry, chirality—the property of a molecule being non-superimposable on its mirror image—is a cornerstone of molecular recognition and biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, dictates their pharmacological, toxicological, and pharmacokinetic profiles. This stereoselectivity has profound implications in drug development, where a desired therapeutic effect may be attributed to one enantiomer (the eutomer), while its counterpart (the distomer) could be inactive or even elicit adverse effects.
Within the vast expanse of chiral molecules, the diphenylpropylamine scaffold has emerged as a privileged structure in both medicinal chemistry and asymmetric catalysis. Its inherent structural rigidity, coupled with the potential for substitution on the phenyl rings and the amine, allows for the fine-tuning of steric and electronic properties. This adaptability makes chiral diphenylpropylamines valuable as both biologically active agents and as the chiral backbone for organocatalysts and ligands that drive stereoselective transformations.
This guide provides an in-depth exploration of the synthesis and application of chiral diphenylpropylamines, offering a technical resource for researchers in organic synthesis, catalysis, and drug discovery. We will delve into the primary methods for obtaining enantiomerically pure diphenylpropylamines—chiral resolution and asymmetric synthesis—and subsequently explore their utility in driving key chemical transformations and acting as pharmacologically active agents.
Part 1: Accessing Enantiopure Diphenylpropylamines
The generation of single-enantiomer diphenylpropylamines is the critical first step in harnessing their potential. Two primary strategies are employed: the separation of a racemic mixture (chiral resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).
Chiral Resolution: The Classical Approach
Chiral resolution remains a robust and widely used method for obtaining enantiopure amines on both laboratory and industrial scales. The process involves the conversion of a racemic amine into a pair of diastereomeric salts by reacting it with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by fractional crystallization.
Key Resolving Agents for Amines:
-
(R,R)-(+)-Tartaric Acid and (S,S)-(-)-Tartaric Acid: These are among the most common and cost-effective chiral resolving agents.
-
(R)-(-)-Mandelic Acid and (S)-(+)-Mandelic Acid: Often effective for resolving a wide range of amines.
-
Other Chiral Acids: Camphorsulfonic acid and various N-protected amino acids can also be employed.
Experimental Protocol: Resolution of a Racemic Amine using (R)-(-)-Mandelic Acid
This protocol provides a general framework for the resolution of a racemic amine, which can be adapted for chiral diphenylpropylamines. The key is the differential solubility of the two diastereomeric salts formed.
Materials:
-
Racemic amine (e.g., a diphenylpropylamine derivative)
-
(R)-(-)-Mandelic acid (0.5 equivalents)
-
Solvent (e.g., ethanol, methanol, or a mixture with water or other co-solvents)
-
5 M Sodium hydroxide solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Polarimeter
-
Chiral HPLC or GC system for enantiomeric excess (ee) determination
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq.) in the same solvent.
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The filtrate contains the more soluble diastereomeric salt, enriched in the other enantiomer of the amine.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt crystals in water.
-
Add 5 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the optical rotation of the obtained amine using a polarimeter.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
-
Part 2: Chiral Diphenylpropylamines in Asymmetric Catalysis
A significant application of chiral diphenylpropylamines lies in their use as organocatalysts, particularly derivatives like diphenylprolinol methyl ether and diphenylprolinol silyl ether. These catalysts have proven to be exceptionally effective in a variety of asymmetric transformations, most notably in Michael additions and aldol reactions.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for constructing chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of biologically active molecules like γ-amino acids. (S)-Diphenylprolinol silyl ether has emerged as a highly effective catalyst for this transformation, providing excellent yields and enantioselectivities.[1][2][3]
Reaction Mechanism:
The reaction proceeds through an enamine intermediate formed from the aldehyde and the chiral secondary amine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the bulky diphenylprolinol moiety of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Figure 1: Catalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene
This protocol is adapted from studies demonstrating the efficacy of diphenylprolinol silyl ether catalysts.[1][2][3]
Materials:
-
(S)-Diphenylprolinol trimethylsilyl ether (5 mol%)
-
3-Nitrobenzoic acid (co-catalyst, 5 mol%)
-
Nitrostyrene (1.0 eq.)
-
Propanal (3.0 eq.)
-
Solvent (e.g., Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a stirred solution of (S)-diphenylprolinol trimethylsilyl ether (0.05 eq.) and 3-nitrobenzoic acid (0.05 eq.) in dichloromethane at room temperature, add nitrostyrene (1.0 eq.).
-
Cool the mixture to 0 °C and add propanal (3.0 eq.).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
-
-
Analysis:
-
Characterize the product by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Performance Data:
The use of diphenylprolinol-based catalysts in Michael additions consistently delivers high yields and enantioselectivities across a range of substrates.
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Propanal | Nitrostyrene | 5 | 95 | >99 | [2] |
| Butanal | Nitrostyrene | 5 | 96 | >99 | [2] |
| Isovaleraldehyde | Nitrostyrene | 5 | 92 | 99 | [2] |
Asymmetric Aldol Reactions
Chiral diphenylpropylamine derivatives, particularly those derived from proline, are also effective catalysts for asymmetric aldol reactions, a cornerstone of C-C bond formation in organic synthesis.[4][5] These organocatalysts facilitate the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.
Reaction Workflow:
Figure 2: Workflow for an asymmetric aldol reaction.
Part 3: Medicinal Chemistry Applications of Chiral Diphenylpropylamines
The diphenylpropylamine scaffold is a key pharmacophore in a number of clinically significant drugs. The stereochemistry of these molecules often plays a crucial role in their therapeutic activity and side-effect profile.
Fendiline: A Chiral Calcium Channel Blocker
Fendiline is a non-selective L-type calcium channel blocker that has been used as an anti-anginal agent.[6][7] Its mechanism of action involves the inhibition of calcium influx into cardiac and smooth muscle cells, leading to vasodilation and a reduction in cardiac workload.[6] More recently, fendiline has been identified as a K-Ras inhibitor, blocking its localization to the plasma membrane, which is a critical step in its oncogenic signaling.[8]
Structure-Activity Relationship (SAR):
Fendiline possesses a chiral center at the benzylic position. While it has often been used as a racemate, the pharmacological activity of its individual enantiomers is of significant interest. For many calcium channel blockers, the S-enantiomer is significantly more potent than the R-enantiomer. For instance, (S)-verapamil is a more potent calcium channel blocker than its (R)-enantiomer. This stereoselectivity arises from the specific three-dimensional interactions with the chiral environment of the calcium channel protein.
Pharmacological Data for Fendiline:
| Target | Action | IC50 / Kd | Reference |
| L-type Calcium Channels | Inhibition | IC50 = 17 µM | [7][8] |
| K-Ras Localization | Inhibition | IC50 = 9.64 µM | [8] |
| α2-Adrenergic Receptor | Inhibition | Kd = 2.6 µM | [7] |
Conclusion and Future Outlook
Chiral diphenylpropylamines represent a versatile and powerful class of molecules with significant applications in both asymmetric catalysis and drug discovery. Their rigid backbone and tunable electronic and steric properties make them ideal candidates for the design of highly effective organocatalysts for key C-C bond-forming reactions. The successful application of diphenylprolinol derivatives in Michael additions and aldol reactions underscores the potential for further development of novel catalysts based on this scaffold.
In the realm of medicinal chemistry, the diphenylpropylamine core is a validated pharmacophore present in several drugs. The principle of stereoselectivity is paramount in this context, and the investigation of the pharmacological profiles of individual enantiomers of these drugs, such as fendiline, holds the promise of developing safer and more effective medicines. The continued exploration of enantioselective synthesis and chiral resolution techniques will be crucial in unlocking the full potential of these valuable chiral building blocks. As our understanding of molecular recognition and reaction mechanisms deepens, chiral diphenylpropylamines are poised to remain at the forefront of innovation in chemical synthesis and therapeutic development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids [organic-chemistry.org]
- 3. Enantioselective organocatalytic Michael addition of aldehydes to nitroethylene: efficient access to gamma2-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fendiline: a review of its basic pharmacological and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
Literature review of (S)-1,1-diphenylpropan-2-amine and its analogs
An In-depth Technical Guide to (S)-1,1-Diphenylpropan-2-amine and its Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships
Abstract
This compound is a chiral amine that serves as a critical structural scaffold in both medicinal chemistry and asymmetric catalysis. Its structural similarity to phenethylamines has established it as a valuable precursor for developing analogs targeting neurotransmitter systems, leading to promising candidates for treating conditions like Attention Deficit Hyperactivity Disorder (ADHD).[1] Furthermore, its defined stereochemistry makes it an effective chiral ligand in transition-metal-catalyzed reactions, facilitating the synthesis of enantiomerically pure compounds.[1] This guide provides a comprehensive review of its chemical properties, compares classical and modern stereoselective synthesis routes, explores the landscape of its structural analogs, and elucidates the structure-activity relationships that govern their biological effects. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for researchers in drug development and chemical synthesis.
Introduction to a Versatile Chiral Scaffold
The 1,1-diphenylpropan-2-amine framework represents a privileged structure in chemical and pharmaceutical sciences. It is characterized by a chiral center directly adjacent to a primary amine and flanked by two bulky phenyl groups. The specific stereoisomer, this compound, is of particular interest due to its differential interactions with biological targets and its utility in stereoselective synthesis.
Its molecular architecture, possessing elements of key neurotransmitters like dopamine and norepinephrine, makes it an ideal starting point for the design of novel central nervous system (CNS) active agents.[1] Researchers have successfully modified this core to develop potent and selective norepinephrine reuptake inhibitors and ligands for serotonin receptors.[1] Beyond its therapeutic potential, the compound's ability to coordinate with transition metals has been harnessed to create chiral environments for asymmetric catalysis, enabling high enantioselectivity in reactions such as Suzuki-Miyaura couplings.[1] This dual utility underscores the importance of understanding its synthesis and chemical behavior.
Physicochemical Properties and Stereochemistry
The defining feature of this compound is its stereochemistry, which is critical to its function. The spatial arrangement of the amino group, methyl group, and the two phenyl rings around the chiral carbon (C2) dictates its interaction with other chiral molecules, be they biological receptors or substrates in a chemical reaction.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molar Mass | 211.30 g/mol | [1] |
| CAS Number | 67659-37-4 | [1] |
| SMILES | CC@@HC(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |
| InChIKey | XNKICCFGYSXSAI-LBPRGKRZSA-N | [1] |
The presence of the two phenyl groups creates significant steric hindrance, which influences its reactivity and binding profile. The (S)-configuration is essential for its selective binding to targets like transition metals and neurotransmitter transporters.[1]
Synthesis of Enantiopure this compound
The production of the enantiomerically pure (S)-form is paramount. Historically, this was achieved through classical resolution, a method that is effective but often inefficient. Modern techniques now favor catalytic asymmetric synthesis for its superior yield, enantioselectivity, and scalability.
Method 1: Classical Resolution of Racemic Mixture
This approach involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent.
-
Causality Behind Experimental Choices: The principle here is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as (R)-mandelic acid. These diastereomers have different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization.[1] While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and often requires multiple, labor-intensive recrystallization steps to achieve high enantiomeric purity.[1]
Experimental Protocol: Classical Resolution
-
Salt Formation: Dissolve racemic 1,1-diphenylpropan-2-amine (1.0 eq.) in methanol. In a separate flask, dissolve (R)-mandelic acid (1.0 eq.) in methanol.
-
Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(R)-acid).
-
Isolation: Collect the crystals by vacuum filtration and wash with cold methanol.
-
Recrystallization: To improve diastereomeric purity, recrystallize the salt from hot methanol. Repeat until a constant optical rotation is achieved.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with 2 M NaOH solution until pH > 12.
-
Extraction: Extract the free (S)-amine with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Method 2: Catalytic Asymmetric Synthesis
Modern approaches utilize chiral catalysts to directly synthesize the desired (S)-enantiomer from a prochiral precursor, offering higher efficiency and atom economy.
-
Causality Behind Experimental Choices: Asymmetric reductive amination of the corresponding ketone (1,1-diphenylpropan-2-one) is a highly effective strategy. A transition-metal catalyst, such as a Ruthenium-BINAP complex, creates a chiral environment.[1] The substrate coordinates to the metal center in a sterically favored orientation, leading to the hydrogenation of the imine intermediate from a specific face, thus producing one enantiomer in excess. This method avoids the waste of the undesired enantiomer and is more suitable for large-scale industrial applications.[1]
Experimental Protocol: Asymmetric Reductive Amination
-
Reaction Setup: To a high-pressure reactor, add 1,1-diphenylpropan-2-one (1.0 eq.), ammonium formate (10 eq.) as the ammonia source and reducing agent, and a Ru-BINAP catalyst (0.01 eq.) in methanol.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50 atm).
-
Reaction: Heat the mixture to 60°C and stir for 24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reactor to room temperature and carefully release the pressure.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound with high yield and enantiomeric excess.
Diagram: Comparison of Synthesis Routes
References
Methodological & Application
Chiral resolution of racemic acids using (S)-1,1-diphenylpropan-2-amine.
An Application Guide to the Chiral Resolution of Racemic Acids Using (S)-1,1-Diphenylpropan-2-amine
Authored by: A Senior Application Scientist
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.[1] While asymmetric synthesis provides a direct route to enantiopure compounds, classical chiral resolution remains a robust, scalable, and economically viable strategy, especially for molecules possessing acidic or basic functional groups.[2][3]
This application note provides a detailed guide to one of the most reliable methods of classical resolution: the separation of racemic carboxylic acids via diastereomeric salt formation using the chiral resolving agent this compound. This method leverages fundamental principles of stereochemistry and solubility to achieve high-purity separation, a technique first pioneered by Louis Pasteur in the 19th century and refined over decades of practice.[4][5] We will explore the underlying mechanism, provide detailed, field-tested protocols, and discuss the critical parameters that govern the success of the resolution process.
The Mechanism: From Indistinguishable Enantiomers to Separable Diastereomers
The core principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[6][7]
A racemic mixture of a carboxylic acid contains equal amounts of the (R)-acid and the (S)-acid. By themselves, they are physically indistinguishable. When this mixture is treated with a single enantiomer of a chiral base, such as this compound, a simple acid-base reaction occurs, forming two distinct diastereomeric salts:
-
(R)-acid + (S)-amine → (R,S)-diastereomeric salt
-
(S)-acid + (S)-amine → (S,S)-diastereomeric salt
These two salts, (R,S) and (S,S), are not mirror images of each other. Therefore, they possess different physical properties, most critically, different solubilities in a given solvent system.[8][9] This difference is the key that allows for their separation. Through a carefully controlled crystallization process, one diastereomer will preferentially precipitate from the solution while the other remains dissolved.[10][11]
Diagram: Formation of Diastereomeric Salts
Caption: Reaction of a racemic acid with a single-enantiomer amine.
Protocol Part 1: Screening for Optimal Resolution Conditions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions. There is no universal solvent; therefore, a systematic screening process is the cornerstone of developing a robust and efficient separation.[8][12]
Objective:
To identify a solvent or solvent system that provides a significant solubility differential between the two diastereomeric salts, leading to the selective crystallization of one salt with high diastereomeric excess (d.e.).
Materials:
-
Racemic acid
-
This compound
-
A selection of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures thereof)
-
Small-scale vials or 96-well plate for high-throughput screening[13]
-
Heating and stirring plate
Screening Protocol:
-
Salt Formation: In separate vials, dissolve a small, precise amount of the racemic acid (e.g., 100 mg) in a measured volume of each candidate solvent.
-
Add Resolving Agent: Add an equimolar amount of this compound to each vial.
-
Induce Salt Formation: Gently heat and stir the mixtures until all solids dissolve, ensuring complete formation of the diastereomeric salts.
-
Controlled Cooling & Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a colder environment (e.g., 4°C). Observe the formation of precipitates.
-
Isolation and Analysis:
-
Isolate the solid from each vial that produced a precipitate via filtration.
-
Liberate the acid from a small sample of the solid (see Protocol Part 2, Step 2).
-
Analyze the liberated acid using a chiral analytical method (e.g., Chiral HPLC or SFC) to determine the enantiomeric excess (% ee).
-
The solvent that yields a crystalline solid with the highest % ee for the desired enantiomer is selected for scale-up.
-
Protocol Part 2: Preparative Scale Resolution and Recovery
Once an optimal solvent system is identified, the resolution can be scaled to produce the desired quantity of the enantiopure acid. This protocol outlines the complete workflow, including the crucial steps of liberating the free acid and recovering the resolving agent for reuse.
// Nodes Start [label="Racemic Acid + (S)-Amine\nin Optimal Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallization [label="Fractional Crystallization\n(Cooling)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", shape=invtrapezium, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solid [label="Solid: Less Soluble\nDiastereomeric Salt\n(e.g., (R,S)-Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liquid [label="Filtrate: More Soluble\nDiastereomeric Salt\n(e.g., (S,S)-Salt in solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidification [label="Acidification (e.g., HCl)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction1 [label="Organic Extraction", shape=invtrapezium, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Acid [label="Pure (R)-Acid\n(Organic Layer)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Salt [label="Amine Hydrochloride\n(Aqueous Layer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Basification [label="Basification (e.g., NaOH)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction2 [label="Organic Extraction", shape=invtrapezium, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recovered_Amine [label="Recovered (S)-Amine\n(Organic Layer)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Crystallization; Crystallization -> Filtration; Filtration -> Solid; Filtration -> Liquid; Solid -> Acidification; Acidification -> Extraction1; Extraction1 -> Pure_Acid; Extraction1 -> Amine_Salt; Amine_Salt -> Basification; Basification -> Extraction2; Extraction2 -> Recovered_Amine; }
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pure.mpg.de [pure.mpg.de]
- 13. unchainedlabs.com [unchainedlabs.com]
Application Notes & Protocols: The Strategic Use of Chiral Amines in Asymmetric Synthesis
Introduction: The Role of Chiral Amines as Steering Auxiliaries in Stereoselective Transformations
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. Their significance extends beyond their presence in final target molecules; they are pivotal as chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This strategy, a cornerstone of modern asymmetric synthesis, allows for the construction of complex stereogenic centers with a high degree of predictability and control.
Following an extensive review of the scientific literature, it is important to note that established, detailed protocols for the specific use of (S)-1,1-diphenylpropan-2-amine as a chiral auxiliary in asymmetric synthesis are not widely documented. However, the principles governing the application of chiral amine auxiliaries are well-established. This guide will, therefore, provide a comprehensive framework and detailed protocols based on analogous, extensively studied chiral amines. These methodologies can serve as a foundational template for researchers exploring the potential of novel chiral auxiliaries like this compound.
The core principle involves the formation of a chiral imine from a prochiral carbonyl compound and the chiral amine auxiliary. The inherent chirality of the amine then biases the approach of a nucleophile, leading to a diastereoselective bond formation. Subsequent removal of the auxiliary reveals the newly formed chiral center in the product.
Part 1: Foundational Principles of Chiral Amine Auxiliaries in Asymmetric Alkylation
A prevalent application of chiral amine auxiliaries is in the asymmetric α-alkylation of carbonyl compounds. The general workflow for this transformation is depicted below.
Caption: General workflow for asymmetric α-alkylation using a chiral amine auxiliary.
The success of this strategy hinges on the ability of the chiral auxiliary to effectively shield one face of the intermediate chiral enolate, thereby directing the incoming electrophile to the opposite face. The steric bulk and conformational rigidity of the auxiliary are critical factors in achieving high diastereoselectivity.
Mechanism of Stereochemical Control
The stereochemical outcome of the alkylation step is determined by the conformation of the chiral metalloenamine intermediate. The chiral auxiliary, in this case, a derivative of this compound, would orient itself to minimize steric interactions. The bulky diphenylmethyl group would likely occupy a pseudo-equatorial position, effectively blocking one face of the enolate.
References
Application Notes & Protocols: (S)-1,1-diphenylpropan-2-amine as a Chiral Auxiliary and Ligand
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in pharmaceutical development where the chirality of a molecule dictates its efficacy and safety profile.[1] Chiral auxiliaries represent a robust and reliable strategy, temporarily incorporating a stereogenic unit to guide a reaction towards a specific stereochemical outcome.[2][3] This guide provides an in-depth exploration of (S)-1,1-diphenylpropan-2-amine, a versatile chiral amine. We will delve into its synthesis, its application as a chiral ligand in asymmetric catalysis—a role where it has shown significant promise—and provide detailed, field-proven protocols for its use. The narrative is structured to explain not just the "how" but the "why" behind experimental choices, ensuring a thorough understanding for practical application.
The Strategic Role of Chiral Amines in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a single enantiomer of a product.[2][4] The ideal auxiliary should be readily available in enantiopure form, attach easily to the substrate, effectively control the stereochemistry of the reaction, and be cleanly removable under mild conditions for recovery and reuse.[2][]
This compound, with its distinct molecular architecture (Figure 1), is a compelling chiral building block. Its structure features a stereocenter at the C2 position, flanked by a sterically demanding diphenylmethyl group and an amino functional group. This arrangement is crucial for creating a biased chiral environment, influencing how reagents approach the substrate. While its use as a traditional, covalently-bound auxiliary is less documented than classic examples like Evans oxazolidinones, its role as a chiral ligand in transition-metal catalysis is a modern and powerful application.[4][6]
Figure 1: Molecular Structure of this compound IUPAC Name: this compound Molecular Formula: C₁₅H₁₇N Molar Mass: 211.30 g/mol [6]
Synthesis of Enantiopure this compound
The accessibility of an auxiliary in high enantiomeric purity is the first critical step. Two primary routes are employed for the synthesis of this compound.
Classical Resolution via Diastereomeric Salts
This traditional method relies on the reaction of a racemic mixture of 1,1-diphenylpropan-2-amine with an enantiomerically pure chiral acid, such as (R)-mandelic acid. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization.[6] While effective, this method is often laborious and suffers from a theoretical maximum yield of 50% for the desired enantiomer.[6]
Catalytic Asymmetric Synthesis
Modern synthetic chemistry favors catalytic methods for their efficiency and atom economy. A highly effective approach for synthesizing this compound is the asymmetric reductive amination of the prochiral ketone, 1,1-diphenylpropan-2-one.[6] This is often achieved using a transition-metal catalyst featuring a chiral ligand, such as a Ruthenium-BINAP complex. This method can produce the desired amine in high yield and excellent enantiomeric excess (ee).[6] Furthermore, green chemistry initiatives are exploring biocatalytic routes using engineered enzymes like amine dehydrogenases to achieve the synthesis under milder conditions.[6]
Data Summary: Comparison of Synthesis Routes
| Synthesis Method | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Classical Resolution | 40–50% | >98% (after recrystallization) | Well-established, reliable | Low theoretical yield, labor-intensive |
| Catalytic Asymmetric Synthesis | 85% | 92% | High yield, scalable, efficient | Requires specialized catalysts |
| Biocatalytic Route | 70% (conversion) | High (variable) | Mild conditions, sustainable | Under development, enzyme stability |
Data sourced from Vulcanchem.[6]
Application Profile: A Chiral Ligand in Asymmetric Catalysis
The primary application of this compound in modern synthesis is as a chiral ligand that coordinates to a metal center, creating a chiral catalyst. This catalyst then facilitates a reaction, imparting its chirality onto the product.
Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. When used to create axially chiral biaryls, enantioselective control is critical. This compound can serve as a chiral ligand for a palladium catalyst in such reactions. The steric bulk of the diphenyl groups and the specific geometry enforced by the chiral amine create an effective chiral pocket around the palladium center. This environment directs the coupling of an aryl halide with an arylboronic acid to produce a single enantiomer of the biaryl product with high selectivity.[6] Such compounds are pivotal scaffolds in many active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Workflow for Chiral Auxiliary/Ligand Application
References
The Strategic Role of (S)-1,1-diphenylpropan-2-amine in Chiral Synthesis for Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. A significant portion of pharmaceuticals are chiral, existing as enantiomers—non-superimposable mirror images that can elicit vastly different physiological responses. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development. (S)-1,1-diphenylpropan-2-amine, a chiral amine, has emerged as a valuable tool in the synthesis of enantiomerically pure pharmaceutical intermediates. Its utility is primarily demonstrated in two key applications: as a chiral resolving agent for the separation of racemic mixtures and as a chiral auxiliary to guide stereoselective transformations.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound. It will detail the mechanistic principles behind its use and provide robust, field-proven protocols for its implementation in the laboratory.
Part 1: this compound as a Chiral Resolving Agent
The classical method of chiral resolution via diastereomeric salt formation remains a widely employed and economically viable strategy for obtaining enantiomerically pure compounds, especially at an industrial scale. This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral base like this compound, a pair of diastereomeric salts is formed. These salts, having different solubilities, can then be separated by fractional crystallization.
Causality of Experimental Choices in Diastereomeric Salt Resolution
The success of a chiral resolution is contingent on several critical parameters. The choice of the resolving agent is paramount; the structural features of this compound, with its bulky diphenyl groups, often lead to the formation of well-defined, crystalline diastereomeric salts. The solvent system is another crucial factor, as it must provide a significant solubility differential between the two diastereomeric salts. Temperature control during crystallization directly influences the kinetics and thermodynamics of the process, impacting both the yield and the enantiomeric excess of the resolved product.
Illustrative Logical Workflow for Chiral Resolution
Large-scale synthesis and purification of (S)-1,1-diphenylpropan-2-amine
An Application Note for the Large-Scale Synthesis and Purification of (S)-1,1-diphenylpropan-2-amine
Abstract
This application note provides a comprehensive guide for the large-scale synthesis and purification of this compound, a valuable chiral building block in the pharmaceutical industry. Recognizing the need for scalable, robust, and economically viable processes, this document details a well-established pathway involving the synthesis of a racemic mixture via the Leuckart reaction, followed by classical chiral resolution. This approach is favored for its operational simplicity and use of cost-effective reagents. We provide a detailed, step-by-step protocol, process optimization insights, and analytical methodologies to ensure the production of high-purity this compound suitable for drug development and asymmetric catalysis applications.
Introduction: Significance and Synthetic Challenges
Chiral amines are fundamental structural motifs present in over 40% of pharmaceutical agents, where stereochemistry is critical for therapeutic efficacy and safety.[1] this compound, with its distinct stereocenter, serves as a crucial intermediate and ligand in asymmetric synthesis. Its derivatives are being explored as selective norepinephrine reuptake inhibitors for treating conditions like ADHD, and its structural scaffold is valuable for designing novel neurotransmitter analogs.[2]
The primary challenge in producing enantiopure amines like the target (S)-enantiomer lies in achieving high enantiomeric excess (ee) on an industrial scale. While direct asymmetric synthesis methods, such as catalytic reductive amination, offer high enantioselectivity, they often rely on expensive transition-metal catalysts and ligands.[2] An alternative and often more practical approach for large-scale production is the synthesis of a racemic mixture followed by an efficient resolution process.[3][4] This guide focuses on the latter strategy, which combines a classic reductive amination method with a robust diastereomeric salt crystallization.
Strategic Approach: Racemic Synthesis and Classical Resolution
For large-scale synthesis, a process must be reproducible, scalable, and cost-effective. The chosen strategy involves two main stages, as outlined below. This pathway is selected over direct asymmetric synthesis to avoid high catalyst costs and to utilize a resolution technique that, while classic, is highly effective and understood in industrial settings.[3]
Stage 1: Synthesis of Racemic (±)-1,1-diphenylpropan-2-amine The racemic amine is prepared from the corresponding ketone, 1,1-diphenylpropan-2-one, via the Leuckart reaction.[5] This one-pot reductive amination uses ammonium formate as both the nitrogen source and the reducing agent.[6][7] The reaction is known for its operational simplicity and use of inexpensive, readily available reagents, making it ideal for large-scale production.[8]
Stage 2: Chiral Resolution via Diastereomeric Salt Formation The separation of the racemic amine into its constituent enantiomers is achieved by classical resolution. This method involves reacting the racemic amine with a chiral resolving agent—in this protocol, (+)-tartaric acid—to form a pair of diastereomeric salts.[4] These salts, ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate, possess different physical properties, most importantly, different solubilities in a given solvent system.[3] This solubility difference allows for their separation by fractional crystallization. The less soluble salt preferentially crystallizes from the solution, is isolated, and then the pure enantiomer is liberated by treatment with a base.
Workflow Visualization
The overall process from the starting ketone to the final, purified (S)-enantiomer is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis and resolution of this compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 1,1-Diphenylpropan-2-one | ≥98% | Sigma-Aldrich | CAS: 781-35-1[9] |
| Ammonium Formate | ≥97% | Sigma-Aldrich | CAS: 540-69-2 |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | Corrosive |
| Sodium Hydroxide (NaOH) | ≥98% pellets | VWR | Corrosive |
| Diethyl Ether | ACS Grade | Fisher Scientific | Flammable |
| (+)-Tartaric Acid | ≥99% | Sigma-Aldrich | Chiral Resolving Agent[4] |
| Methanol | ACS Grade | Fisher Scientific | Flammable, Toxic |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying Agent |
Stage 1: Synthesis of Racemic (±)-1,1-diphenylpropan-2-amine
This protocol is based on the principles of the Leuckart reaction.[5][6]
Caption: The Leuckart reaction transforms the ketone into a racemic amine.
Procedure:
-
Reaction Setup: In a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 1,1-diphenylpropan-2-one (420 g, 2.0 mol).
-
Addition of Reagent: Add ammonium formate (1260 g, 20.0 mol, 10 equivalents).
-
Heating: Heat the reaction mixture with stirring to 160-170 °C. The mixture will become a molten slurry. Maintain this temperature for 6-8 hours. Causality Note: The high temperature is necessary to decompose ammonium formate into formic acid and ammonia, which then drive the reductive amination process.[5]
-
Hydrolysis of Formyl Intermediate: After cooling the reaction mixture to below 100 °C, slowly add 1 L of concentrated hydrochloric acid. This step hydrolyzes the N-formyl intermediate that is formed during the reaction. An exothermic reaction will occur.
-
Reflux: Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.
-
Work-up:
-
Cool the mixture to room temperature and transfer it to a 10 L separatory funnel.
-
Add 2 L of water and 2 L of diethyl ether. Shake and separate the layers. Discard the organic layer (which contains neutral impurities).
-
Cool the aqueous layer in an ice bath and slowly basify by adding 50% (w/v) sodium hydroxide solution until the pH is >12. The free amine will precipitate as an oil.
-
Extract the product with diethyl ether (3 x 1.5 L).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Yield: The procedure should yield approximately 380-400 g (90-95%) of crude racemic (±)-1,1-diphenylpropan-2-amine as a viscous oil.
Stage 2: Chiral Resolution of (±)-1,1-diphenylpropan-2-amine
-
Salt Formation: Dissolve the crude racemic amine (380 g, 1.80 mol) in 4 L of warm methanol (approx. 40 °C) in a 10 L flask. In a separate flask, dissolve (+)-tartaric acid (270 g, 1.80 mol) in 2 L of warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. A white precipitate should begin to form. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystallization. Causality Note: The diastereomeric salts have different crystal lattice energies and solvation properties, leading to the lower solubility of the ((S)-amine)-(+)-tartrate salt in methanol.[3]
-
Isolation of Diastereomeric Salt: Filter the crystalline solid using a Buchner funnel and wash the cake with a small amount of cold methanol (2 x 200 mL). Dry the solid under vacuum. This solid is the enriched ((S)-amine)-(+)-tartrate salt.
-
Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the salt from a minimum amount of boiling methanol. Typically, one or two recrystallizations are sufficient to achieve >99% de (diastereomeric excess).
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in 3 L of water.
-
Cool the solution in an ice bath and add 50% (w/v) sodium hydroxide solution with stirring until the pH is >12.
-
Extract the liberated (S)-amine with diethyl ether (3 x 1 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Final Product: The final product is this compound, obtained as a clear oil or a low-melting solid. The typical yield after resolution is 140-160 g (37-42% based on the initial racemic mixture, approaching the theoretical maximum of 50%).
Analytical Characterization and Quality Control
To ensure the process is self-validating, in-process and final product quality controls are essential.
| Parameter | Method | Specification |
| Identity | ¹H & ¹³C NMR | Conforms to the structure of 1,1-diphenylpropan-2-amine. |
| Purity | HPLC / GC | ≥ 99.0% |
| Enantiomeric Excess (ee) | Chiral HPLC | ≥ 99.0% for the (S)-enantiomer. |
| Optical Rotation | Polarimetry | [α]D20 = +X° (c=1, Methanol) - Specific value to be determined empirically or from literature. |
| Appearance | Visual | Clear, colorless to pale yellow oil or solid. |
Chiral HPLC Method Development: A common approach for chiral amine separation is to use a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.[] A mobile phase of hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a typical starting point.
Conclusion
This application note details a robust and scalable two-stage process for the production of enantiopure this compound. By combining the cost-effective Leuckart reaction for racemic synthesis with the well-established method of diastereomeric salt resolution, this protocol provides a practical pathway for obtaining multi-kilogram quantities of the target compound. The detailed steps and analytical checkpoints ensure that the final product meets the high-purity specifications required by pharmaceutical and fine chemical industries.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. This compound (67659-37-4) for sale [vulcanchem.com]
- 3. rsc.org [rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 9. 2-Propanone, 1,1-diphenyl- | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Use of (S)-1,1-diphenylpropan-2-amine in the Preparation of Chiral Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone Chiral Amine
(S)-1,1-diphenylpropan-2-amine is a chiral amine belonging to a class of privileged scaffolds in asymmetric synthesis.[1] Its molecular architecture, featuring a stereogenic center adjacent to a sterically demanding diphenylmethyl group, makes it an invaluable precursor for the development of highly effective chiral catalysts and ligands. The specific (S)-configuration and the spatial arrangement of the phenyl groups create a well-defined chiral pocket, which is fundamental to its ability to induce stereoselectivity in a wide array of chemical transformations.[1]
This guide provides an in-depth exploration of the application of this compound and its derivatives in the preparation of two major classes of chiral catalysts: oxazaborolidines for asymmetric reductions and ligands for transition-metal-catalyzed reactions. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss key considerations for successful implementation in a research and development setting.
Physicochemical Properties & Stereochemical Impact
The efficacy of this compound in asymmetric catalysis is a direct result of its unique structural and stereochemical properties. The bulky diphenylmethyl group provides a rigid and predictable steric environment that effectively shields one face of a coordinated substrate, allowing reagents to attack preferentially from the less hindered face.
| Property | Value | Source |
| CAS Number | 67659-37-4 | [1] |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molar Mass | 211.30 g/mol | [1] |
| IUPAC Name | (2S)-1,1-diphenylpropan-2-amine | [1] |
| SMILES | CC@@HC(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |
Application I: Precursors for Chiral Oxazaborolidine Catalysts
One of the most significant applications of chiral amines and their derivatives is in the preparation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[2] These reagents are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The catalyst is typically formed from a chiral β-amino alcohol and a borane source. While this compound itself can be a starting point for synthesizing such amino alcohols, well-studied derivatives like (S)-α,α-diphenyl-2-pyrrolidinemethanol are commonly used and serve as an excellent model for the protocol.
Mechanistic Principle
The catalytic cycle involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane molecule. This complex then coordinates to the ketone substrate, typically through the more Lewis basic oxygen atom. The coordination orients the ketone in a way that one face is sterically shielded by the bulky group from the chiral auxiliary. A hydride is then transferred from the borane to the carbonyl carbon, leading to the formation of a chiral alcohol with predictable stereochemistry.[2]
Experimental Workflow for Asymmetric Ketone Reduction
The following diagram outlines the typical workflow for utilizing a chiral amino alcohol precursor for the in situ generation of an oxazaborolidine catalyst and its application in asymmetric synthesis.
Caption: Workflow for in situ oxazaborolidine catalyzed ketone reduction.
Protocol: In Situ Generation of Oxazaborolidine Catalyst for Asymmetric Reduction of Acetophenone
This protocol describes a practical method for the enantioselective reduction of a model ketone using a catalyst generated in situ.[3][4]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (or similar chiral amino alcohol)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard aqueous workup solutions (e.g., saturated NH₄Cl, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
System Preparation (Causality: Borane reagents are moisture-sensitive, and side reactions can occur in the presence of oxygen. An inert atmosphere is critical for reproducibility and high enantioselectivity).
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Maintain the system under a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Formation (Causality: The amino alcohol reacts with borane to form the active oxazaborolidine catalyst. Allowing this to pre-form ensures the catalytic species is present before the substrate is introduced).
-
To the flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 equivalents, e.g., 0.1 mmol for a 1.0 mmol scale reaction).
-
Dissolve it in anhydrous THF (approx. 0.5 M relative to the ketone).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (0.1 equivalents) dropwise via syringe.
-
Stir the mixture at 0 °C for 15-20 minutes. A clear, colorless solution should be observed.
-
-
Asymmetric Reduction (Causality: Slow addition of the ketone and borane prevents an uncontrolled exothermic reaction and ensures the catalyzed pathway is favored over background reduction).
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 equivalent, 1.0 mmol) in anhydrous THF.
-
Slowly and simultaneously, add the acetophenone solution and an additional portion of 1 M BH₃·THF solution (1.0 equivalent) to the catalyst solution over 10-15 minutes via syringe pump.
-
Stir the reaction mixture at 0 °C or room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 30 minutes.[4]
-
-
Quenching and Workup (Causality: Methanol is added to quench any excess borane, which would otherwise complicate the workup).
-
Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup: dilute with ethyl acetate or diethyl ether, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis (Causality: Column chromatography removes the catalyst byproducts and any unreacted starting material. Chiral HPLC/GC is essential to quantify the success of the asymmetric induction).
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield the pure (S)-1-phenylethanol.[5]
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.
-
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| Acetophenone | 10 | >95 | up to 98% (S) |
| Propiophenone | 10 | >95 | up to 97% (S) |
| 1-Tetralone | 5-10 | >90 | up to 96% (S) |
| (Data are representative values compiled from typical CBS reduction literature)[2][3] |
Application II: Ligands for Transition Metal Catalysis
The primary amine functionality of this compound allows it to serve directly as a chiral ligand for transition metals. By coordinating to a metal center like palladium, rhodium, or iridium, it creates a chiral environment that can direct the stereochemical outcome of bond-forming reactions.[1][6]
Principle of Operation
In reactions such as asymmetric cross-coupling or amination, the chiral amine ligand coordinates to the metal precursor to form an active catalytic species. During the catalytic cycle, key steps like oxidative addition, migratory insertion, or reductive elimination occur within the coordination sphere of the metal. The steric bulk and electronic properties of the chiral ligand dictate the geometry of the transition states, favoring the formation of one enantiomer of the product over the other.
Catalyst Activation and Catalytic Cycle
This diagram illustrates the general principle of using a chiral amine as a ligand in a palladium-catalyzed cross-coupling reaction.
Caption: General scheme for a Pd-catalyzed asymmetric cross-coupling.
Protocol: General Procedure for a Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
This protocol provides a general framework for using this compound as a chiral ligand in a Suzuki-Miyaura reaction, a powerful C-C bond-forming method.[1][7]
Materials:
-
This compound
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Aryl halide (e.g., 1-bromo-2-methylnaphthalene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., anhydrous K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
System Preparation (Causality: Pd(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Degassed solvents and an inert atmosphere are crucial for catalytic efficiency).
-
To a flame-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., 1-2 mol% Pd) and the this compound ligand (e.g., 2.2-4.4 mol%, maintaining a Pd:ligand ratio of ~1:2).
-
Add the anhydrous base (e.g., 2.0 equivalents).
-
Seal the vessel, and evacuate and backfill with inert gas three times.
-
-
Reaction Assembly (Causality: The order of addition ensures the catalyst is formed in the presence of all necessary components before heating, which initiates the catalytic cycle).
-
Under a positive flow of inert gas, add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block (e.g., 80-100 °C).
-
-
Reaction and Monitoring (Causality: The reaction progress is monitored to determine the point of completion and to avoid potential byproduct formation from prolonged heating).
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the reaction by TLC, GC, or LC-MS until the limiting reagent is consumed.
-
-
Workup and Purification (Causality: The workup removes inorganic salts and the catalyst, while chromatography isolates the desired product).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Analysis (Causality: Chiral phase HPLC is the standard method for determining the enantiomeric purity of the axially chiral biaryl product).
-
Determine the enantiomeric excess (% ee) of the purified biaryl product using chiral HPLC. High enantioselectivity (up to 98% ee) has been reported for certain Suzuki-Miyaura couplings using this type of ligand.[1]
-
Conclusion
This compound and its derivatives are powerful and versatile tools in the field of asymmetric catalysis. Their rigid chiral architecture allows for the predictable and highly selective synthesis of enantiomerically enriched molecules. Whether used as a precursor for renowned oxazaborolidine catalysts in asymmetric reductions or as a direct ligand in transition-metal-catalyzed bond-forming reactions, this chiral amine provides a reliable foundation for tackling complex synthetic challenges in pharmaceutical and materials science research.
References
- 1. This compound (67659-37-4) for sale [vulcanchem.com]
- 2. insuf.org [insuf.org]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral mono(N-heterocyclic carbene) palladium and gold complexes with a 1,1'-biphenyl scaffold and their applications in catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chiral Resolution of Amines
Welcome to the Technical Support Center dedicated to the intricate science of chiral amine resolution. As vital building blocks in over 40% of pharmaceuticals, the synthesis of enantiopure amines is a critical yet often challenging endeavor.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Here, we dissect problems, explain the underlying chemical principles, and provide actionable, field-proven solutions.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Issues
This section addresses prevalent experimental challenges in a question-and-answer format, offering in-depth explanations and step-by-step protocols to get your resolution back on track.
Diastereomeric Salt Crystallization
This classical method remains a cornerstone of industrial-scale chiral resolution due to its scalability and relative simplicity.[2][3][4] It involves reacting a racemic amine with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[5][6][7] These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][6][8]
Low yield is a frequent issue stemming from several factors. A systematic investigation is key to identifying the root cause.
Underlying Causes & Solutions:
-
Suboptimal Solvent System: The solvent plays a pivotal role in maximizing the solubility difference between the two diastereomeric salts.[9] If the desired salt is too soluble, the yield will be poor.
-
Inappropriate Resolving Agent: Not all resolving agents are created equal for every amine. The interaction between the amine and the chiral acid must lead to a significant difference in the crystal lattice energies of the resulting diastereomeric salts.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, this is not always optimal.[9]
-
Solution: Experiment with different molar ratios. For diacid resolving agents, molar ratios greater than 1.5 can sometimes be beneficial.[12]
-
-
Unfavorable Temperature Profile: Crystallization is highly dependent on temperature, which directly affects solubility.[9][10][13]
-
Solution: Implement a controlled cooling profile. A slower cooling rate can improve crystal growth and prevent the co-precipitation of the undesired diastereomer.
-
Workflow for Optimizing Diastereomeric Salt Crystallization:
Caption: A systematic workflow for troubleshooting low yields in diastereomeric salt crystallization.
Low d.e. indicates poor separation and can often be traced back to the co-precipitation of the undesired diastereomer or the formation of a solid solution.
Underlying Causes & Solutions:
-
Similar Solubilities: If the solubilities of the two diastereomers in the chosen solvent are too close, both will crystallize.
-
Solution: The primary approach is to re-optimize the solvent system to maximize the solubility difference.[10]
-
-
Solid Solution Formation: In some cases, the crystal lattice of the less soluble salt can incorporate the more soluble diastereomer, forming a single solid phase that is difficult to purify by simple recrystallization.[14]
-
Solution: The formation of a solid solution is a significant challenge. If suspected (i.e., repeated recrystallizations do not improve d.e.), a different resolving agent should be considered.[14] A structurally different resolving agent will form diastereomers with different crystal packing properties, potentially avoiding the solid solution issue.[14]
-
-
Racemization: The chiral center of the amine or the resolving agent may be susceptible to racemization under the experimental conditions.
-
Solution: Analyze the stability of both the amine and the resolving agent under the resolution conditions. If racemization is occurring, milder conditions (e.g., lower temperature) may be necessary.
-
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid.[14] This typically happens when the salt's melting point is below the crystallization temperature or when the solution is too concentrated.[10]
Underlying Causes & Solutions:
-
High Supersaturation: A solution that is too concentrated can lead to the formation of an oil.
-
Solution: Add more solvent to reduce the concentration.[10]
-
-
High Crystallization Temperature: The temperature may be above the melting point of the salt.
-
Solution: Lower the crystallization temperature.[10]
-
-
Inappropriate Solvent: The solvent may not be conducive to crystal formation.
-
Solution: Change the solvent system. A less polar solvent might be more favorable for crystallization.[10]
-
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical methods.[4][15] It relies on the ability of enzymes, such as lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of a racemic amine, allowing for the separation of the reacted and unreacted enantiomers.[3][16]
Slow reaction rates can be frustrating and are often linked to enzyme inhibition or suboptimal reaction conditions.
Underlying Causes & Solutions:
-
Enzyme Inhibition: Amines can act as strongly coordinating ligands, which can disrupt the catalytic activity of the enzyme.[1]
-
Suboptimal Solvent: The choice of solvent is crucial for enzyme activity and stability.
-
Solution: The solvent must be compatible with the enzyme. While enzymes can function in organic solvents, the choice of solvent can significantly impact their performance.[17] Screening different organic solvents is recommended.
-
-
Unfavorable pH: Enzyme activity is highly pH-dependent.
-
Solution: Ensure the pH of the reaction medium is within the optimal range for the specific enzyme being used.
-
A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[5][15]
Solution: Dynamic Kinetic Resolution (DKR)
To exceed the 50% yield barrier, the kinetic resolution can be coupled with in-situ racemization of the unwanted enantiomer. This process is known as Dynamic Kinetic Resolution (DKR).[1][18] In an ideal DKR, the rate of racemization of the unreacted enantiomer is faster than the rate of the enzymatic reaction, allowing for a theoretical yield of 100% of the desired enantiomer.[1]
Workflow for Dynamic Kinetic Resolution of an Amine:
Caption: A schematic representation of a Dynamic Kinetic Resolution (DKR) process.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[19][20][21] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Achieving good separation in chiral HPLC often requires methodical optimization of several parameters.
Underlying Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and have broad applicability for a range of compounds, including amines.[19][22]
-
Suboptimal Mobile Phase: The mobile phase composition significantly influences the interactions between the analytes and the CSP.[22]
-
Solution: Systematically vary the mobile phase composition. In normal-phase mode, adjusting the percentage of the alcohol modifier (e.g., ethanol, isopropanol) is key.[22] In reversed-phase mode, the organic modifier percentage and the pH of the aqueous phase are important parameters to optimize.[22]
-
-
Lack of Additives: Basic compounds like amines can interact strongly with residual silanols on the silica support of the column, leading to poor peak shape and resolution.[22][23]
Poor peak shape can compromise resolution and quantification.
Underlying Causes & Solutions:
-
Secondary Interactions: As mentioned above, interactions with residual silanols are a common cause of peak tailing for basic compounds.[25]
-
Solution: The addition of a basic additive to the mobile phase is often the most effective solution.[22]
-
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Partially Blocked Frit: A blocked inlet frit can distort the sample flow path, leading to peak splitting or broadening.[26][27]
-
Solution: Reverse the column and flush it. If this doesn't work, the frit may need to be replaced.[26]
-
Table 1: Troubleshooting Guide for Chiral HPLC of Amines
| Problem | Potential Cause | Recommended Action |
| Poor or No Resolution | Inappropriate CSP | Screen different CSPs (e.g., polysaccharide, cyclofructan).[19][22] |
| Suboptimal mobile phase | Systematically vary the mobile phase composition (e.g., modifier percentage).[22] | |
| Peak Tailing/Broadening | Secondary interactions | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[22][24] |
| Column overload | Reduce sample concentration or injection volume. | |
| Blocked column frit | Reverse and flush the column; replace the frit if necessary.[26][27] | |
| High Backpressure | Blocked column frit | Reverse and flush the column; use a guard column.[26] |
| Sample precipitation | Ensure the sample is fully dissolved in the mobile phase.[26] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of diastereomeric salt crystallization?
A: The primary advantage is its scalability, making it suitable for industrial production.[2] It is also a relatively mature and well-understood technology. The main disadvantage is that it is often a trial-and-error process to find a suitable resolving agent and solvent system.[28] Additionally, the maximum yield is 50% unless coupled with a racemization step.[5]
Q2: When should I consider using enzymatic resolution?
A: Enzymatic resolution is an excellent choice when high enantioselectivity is required and mild reaction conditions are preferred.[4][15] It is a particularly "green" technology. However, the cost of the enzyme and its potential inhibition by the amine substrate are factors to consider.[1][15]
Q3: Can I use a protecting group on my amine to facilitate resolution?
A: Yes, protecting the amine functionality, for example, by converting it to a carbamate (e.g., Boc or Cbz), can be a useful strategy.[29] This can alter the physical properties of the molecule, potentially making it more amenable to resolution by crystallization or chromatography. However, this adds extra steps for protection and deprotection to the overall process.
Q4: How can I recycle the unwanted enantiomer to improve the overall efficiency of the process?
A: Recycling the unwanted enantiomer is crucial for improving the atom economy of the resolution process.[30] This is typically achieved through racemization, which converts the unwanted enantiomer back into the racemic mixture, which can then be subjected to another round of resolution.[1][30] This is a key component of Dynamic Kinetic Resolution and processes like the "Resolution-Racemization-Recycle" (R3) strategy.[1][7][31]
Q5: What is Crystallization-Induced Diastereomeric Transformation (CIDT), and when is it applicable?
A: CIDT is a powerful technique that can significantly increase the yield of the desired diastereomer, sometimes approaching 100%.[9] It is applicable in systems where the undesired, more soluble diastereomer can epimerize in solution to the desired, less soluble diastereomer. This epimerization shifts the equilibrium, causing the desired diastereomer to crystallize out of solution, thereby driving the reaction to completion.[9]
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral_resolution [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. agilent.com [agilent.com]
- 26. chiraltech.com [chiraltech.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. rsc.org [rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Crystallization of (S)-1,1-diphenylpropan-2-amine Diastereomeric Salts
Welcome to the technical support center for the chiral resolution of (S)-1,1-diphenylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization of its diastereomeric salts. The content is structured to address common challenges and provide actionable troubleshooting strategies, grounded in established scientific principles.
Introduction to Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical and chemical industries for separating enantiomers from a racemic mixture.[1][2][3] This method leverages the reaction of a racemic compound, such as (±)-1,1-diphenylpropan-2-amine, with a chiral resolving agent to form a pair of diastereomeric salts.[1][4] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities, melting points, and crystal structures, enabling their separation through fractional crystallization.[1][5][6] The success of this technique hinges on carefully optimizing various experimental parameters to maximize the yield and purity of the desired diastereomer.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a resolving agent for 1,1-diphenylpropan-2-amine?
A1: The choice of a resolving agent is paramount for a successful resolution.[7] For a basic amine like 1,1-diphenylpropan-2-amine, chiral acids are the resolving agents of choice.[8][9] Key factors include:
-
Acid Strength (pKa): The pKa of the resolving agent should be suitable to ensure efficient salt formation with the amine.
-
Structural Rigidity: Resolving agents with rigid structures, such as tartaric acid derivatives or mandelic acid, often lead to more well-defined crystal lattices and better discrimination between the diastereomers.[4]
-
Availability and Cost: For large-scale applications, the availability and cost of both enantiomers of the resolving agent are significant practical considerations.[3]
-
Safety Profile: The toxicity and handling requirements of the resolving agent should be considered.
It is common practice to screen a variety of resolving agents to identify the one that provides the largest difference in solubility between the resulting diastereomeric salts.[4][7]
Q2: How does the choice of solvent impact the crystallization process?
A2: The solvent system is a critical variable that directly influences the solubility of the diastereomeric salts.[7] An ideal solvent will exhibit a large solubility difference between the two diastereomers at a given temperature.[7][10] This differential solubility is the driving force for the separation.[7] Experimenting with a range of solvents of varying polarities is a crucial step in process optimization.[7] Sometimes, a mixture of solvents can provide the optimal balance of solubility for effective separation.
Q3: What is the significance of the stoichiometry between the amine and the resolving agent?
A3: While a 1:1 molar ratio is a common starting point, optimizing the stoichiometry can significantly enhance the yield and purity of the desired diastereomeric salt.[7] In some cases, using a sub-stoichiometric amount of the resolving agent can lead to a higher diastereomeric excess (de) in the crystalline phase. The optimal ratio is system-dependent and should be determined empirically.
Q4: How can I determine the diastereomeric and enantiomeric excess of my samples?
A4: Accurate determination of diastereomeric excess (de) and enantiomeric excess (ee) is crucial for process monitoring and optimization. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating and quantifying enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives can be used to differentiate and quantify enantiomers by NMR.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric composition of a sample.[11]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the crystallization of diastereomeric salts of this compound.
Problem 1: No Crystal Formation
Q: I have mixed the racemic amine and the chiral resolving agent in a solvent, but no crystals have formed, even after cooling. What should I do?
A: The absence of crystallization indicates that the solution is not supersaturated. Here are several strategies to induce crystallization:
-
Increase Concentration: The most straightforward approach is to increase the concentration of the solutes. This can be achieved by removing some of the solvent under reduced pressure.[1]
-
Solvent Screening: The chosen solvent may be too good a solvent for both diastereomeric salts. Experiment with different solvents or solvent mixtures where the salts are less soluble.[1][7] A systematic screening of solvents with varying polarities is recommended.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous experiment, adding a seed crystal to the supersaturated solution can induce crystallization.[7] Seeding provides a template for crystal growth and can prevent the spontaneous nucleation of the more soluble diastereomer.[7]
-
Lowering the Temperature: Further cooling the solution can decrease the solubility of the salts and promote crystallization.[1]
-
Anti-Solvent Addition: The controlled addition of a solvent in which the diastereomeric salts are insoluble (an anti-solvent) can induce precipitation.
Problem 2: Low Yield of the Desired Crystalline Salt
Q: I am getting crystals, but the yield is very low. How can I improve it?
A: Low yields typically suggest that a significant amount of the desired diastereomer remains in the mother liquor.[1] Consider the following optimization strategies:
-
Solubility Optimization: The primary reason for low yield is often suboptimal solubility characteristics.[7]
-
Solvent System: Re-evaluate your solvent system. The goal is to maximize the solubility difference between the two diastereomers.[7]
-
Temperature Profile: A controlled and slow cooling profile can be critical for maximizing crystal growth and minimizing the nucleation of the more soluble diastereomer.[7]
-
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, this equilibrium shift can dramatically increase the yield, potentially approaching 100%.[7] This is a powerful technique but is dependent on the specific chemical system.[12]
-
Phase Diagrams: For a more fundamental understanding and optimization, constructing ternary or even quaternary phase diagrams can be invaluable.[13][14][15] These diagrams map the solid-liquid equilibria and can help identify the optimal conditions for maximizing yield and purity.[16][17]
Problem 3: Low Diastereomeric/Enantiomeric Excess of the Crystalline Product
Q: The crystals I've isolated have a low diastereomeric excess. How can I improve the purity?
A: Low purity indicates that the crystallization process is not selective enough. Here are some approaches to enhance the diastereomeric excess:
-
Recrystallization: Multiple recrystallizations of the isolated salt can significantly improve its purity.[1] Each recrystallization step will further enrich the less soluble diastereomer.
-
Solvent Screening: The solvent plays a crucial role in the selectivity of the crystallization. A different solvent might offer a greater difference in solubility, leading to higher purity in the initial crystallization.[10]
-
Controlled Cooling: Rapid cooling can lead to the co-precipitation of both diastereomers. A slower, more controlled cooling rate allows for more selective crystallization of the less soluble salt.[7]
-
Kinetic vs. Thermodynamic Control: In some cases, the initially formed crystals may be under kinetic control and have a lower purity. Allowing the system to equilibrate over a longer period may lead to a purer, thermodynamically favored product.[17][18]
Problem 4: The "Wrong" Diastereomer Crystallizes
Q: The diastereomeric salt of the undesired (R)-enantiomer is crystallizing. How can I isolate the desired (S)-enantiomer's salt?
A: This is a common challenge where the undesired diastereomer forms the less soluble salt. Here are some strategies to overcome this:
-
Screen for a Different Resolving Agent: The most direct approach is to find a different chiral resolving agent that inverts the relative solubilities of the diastereomeric salts.[7]
-
Solvent-Induced Chirality Switching: In some systems, changing the crystallization solvent can reverse the relative solubilities of the diastereomers, causing the desired one to crystallize.[10] This phenomenon is often related to the formation of different solvates.
-
Kinetic Resolution: If the desired diastereomer crystallizes more slowly than the undesired one, it might be possible to isolate it under kinetic control. This often involves seeding and carefully controlling the crystallization time.[17]
Experimental Protocols & Workflows
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of (±)-1,1-diphenylpropan-2-amine.
Methodology:
-
In a series of small vials, dissolve a known amount of racemic 1,1-diphenylpropan-2-amine.
-
To each vial, add an equimolar amount of a different chiral resolving acid (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid).
-
Add a selection of different crystallization solvents or solvent mixtures to the vials.[7]
-
Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for a period of 24-48 hours to allow for crystallization.[7]
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by a suitable analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[7]
Protocol 2: Optimizing Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be done by preparing saturated solutions and analyzing the concentration by HPLC or UV-Vis spectroscopy.[7]
-
Cooling Profile Optimization: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature. Cool the solution at different rates (e.g., 1°C/min, 0.5°C/min, 0.1°C/min) to the final crystallization temperature. Isolate the crystals and analyze the yield and purity.[7]
-
Seeding Strategy: Prepare a supersaturated solution of the diastereomeric salt mixture. Add a small amount (1-5% by weight) of seed crystals of the pure, desired diastereomer. Allow the crystallization to proceed and compare the results to unseeded experiments.[7]
Visualizations
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: General workflow for chiral resolution.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
Data Presentation
Table 1: Common Chiral Resolving Acids for Amines
| Resolving Agent | Type | Typical Applications |
| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used, readily available.[4][19] |
| (-)-Mandelic Acid | α-Hydroxy Acid | Effective for a range of amines.[8] |
| (+)-Camphorsulfonic Acid | Sulfonic Acid | Strong acid, good for weakly basic amines.[4] |
| (-)-O,O'-Dibenzoyltartaric Acid | Tartaric Acid Derivative | Often provides good crystallinity. |
| (S)-(+)-Naproxen | Carboxylic Acid | Commercially available chiral acid. |
Table 2: Influence of Solvent Polarity on Crystallization
| Solvent Type | Examples | General Effect on Solubility | Potential Outcome |
| Protic Polar | Methanol, Ethanol | High solubility for salts | May require high concentrations or low temps |
| Aprotic Polar | Acetone, Acetonitrile | Moderate solubility | Good for screening, may offer good selectivity |
| Nonpolar | Toluene, Hexane | Low solubility for salts | May cause rapid precipitation, low purity |
| Mixtures | Ethanol/Water, Acetone/Hexane | Tunable solubility | Can fine-tune conditions for optimal results |
References
- 1. benchchem.com [benchchem.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral Amines as Resolving Agents and Resolution of Racemic Acids [ns2.almerja.com]
- 6. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Chiral_resolution [chemeurope.com]
Technical Support Center: Synthesis of (S)-1,1-diphenylpropan-2-amine
Welcome to the technical support center for the synthesis of (S)-1,1-diphenylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section provides in-depth solutions to specific problems that may arise during the synthesis of this compound, covering the two primary synthetic routes: asymmetric reductive amination of 1,1-diphenylpropan-2-one and classical resolution of racemic 1,1-diphenylpropan-2-amine.
Route 1: Asymmetric Reductive Amination
Asymmetric reductive amination offers a direct and atom-economical route to this compound from the prochiral ketone 1,1-diphenylpropan-2-one. However, careful control of reaction conditions is crucial to avoid side reactions that can impact yield and enantiopurity.
Answer:
The formation of the corresponding alcohol, 1,1-diphenylpropan-2-ol, is a common side reaction that occurs when the reducing agent is not selective enough to differentiate between the imine intermediate and the starting ketone.
Probable Cause:
-
Non-selective reducing agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the imine and the ketone.[1]
Solutions:
-
Employ a milder, imine-selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for reductive aminations due to its high selectivity for imines and iminium ions over ketones.[1][2] Its bulkiness and attenuated reactivity prevent significant reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly at a controlled pH of 6-7, where it selectively reduces the iminium ion.[2][3]
-
Optimize reaction conditions:
-
One-pot, two-step procedure: Allow for sufficient time for the imine to form before introducing the reducing agent. This can be monitored by techniques like TLC or NMR.
-
Temperature control: Running the reaction at lower temperatures can sometimes improve the selectivity of the reducing agent.
-
Mechanism of Ketone Reduction:
The reduction of a ketone by a borohydride reagent proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[4][5][6][7][8] This forms a tetrahedral alkoxide intermediate, which is then protonated during workup to yield the alcohol.[4][5][6][7][8]
Caption: Mechanism of ketone reduction by a borohydride reagent.
Answer:
Over-alkylation occurs when the newly formed primary amine product reacts further with the starting ketone to form secondary and subsequently tertiary amines. This is a common issue in reductive aminations using ammonia as the nitrogen source.[9][10][11]
Probable Cause:
-
Increased nucleophilicity of the product: The product primary amine is often more nucleophilic than ammonia, making it a better reactant for the ketone.[9]
Solutions:
-
Use a large excess of the ammonia source: Employing a significant excess of ammonia (or an ammonia surrogate like ammonium acetate or ammonium formate) shifts the equilibrium to favor the reaction of the ketone with ammonia over the product amine.[12]
-
Control the stoichiometry: Carefully controlling the stoichiometry of the reactants can help minimize over-alkylation.
-
Slow addition of the reducing agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the primary amine product low at any given time, reducing the likelihood of it reacting further.
Mechanism of Over-Alkylation:
The primary amine product can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine. This secondary amine can, in turn, react again.
Caption: Pathway for the formation of over-alkylation products.
Route 2: Classical Resolution of Racemic 1,1-diphenylpropan-2-amine
Classical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. While a well-established technique, it presents its own set of challenges.[13]
Answer:
Poor separation of diastereomeric salts is a common issue and can be caused by several factors, including unfavorable solubility profiles and the formation of solid solutions.
Probable Causes:
-
Suboptimal solvent choice: The solubility difference between the two diastereomers may not be significant enough in the chosen solvent.[14]
-
Formation of a solid solution: The two diastereomers may co-crystallize, making separation by simple filtration ineffective.[15]
-
"Oiling out": The diastereomeric salt may separate as a liquid phase instead of a solid, preventing crystallization.[15]
Solutions:
-
Systematic solvent screening: The choice of solvent is critical for successful resolution.[14][16] A systematic screening of various solvents and solvent mixtures is recommended. The ideal solvent should exhibit a large difference in solubility between the two diastereomeric salts.[14] A good starting point is a solvent in which the racemate has moderate solubility.[14]
-
Employ a co-solvent or anti-solvent: Using a mixture of solvents can help to fine-tune the solubility. An "anti-solvent" in which the desired diastereomer is less soluble can be added to induce crystallization.[14]
-
Optimize the cooling profile: A slow and controlled cooling rate is crucial to allow for the selective crystallization of the less soluble diastereomer.
-
Seeding: Introducing a small crystal of the desired pure diastereomer (if available) can induce crystallization.
-
Address "oiling out": If the salt "oils out," try using a more dilute solution, a lower crystallization temperature, or adding an anti-solvent.[15]
-
Consider a different resolving agent: If optimization of the crystallization conditions fails, using a different chiral resolving agent will produce diastereomers with different physical properties, which may be more amenable to separation.[15] Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[17][18]
Workflow for Optimizing Diastereomeric Crystallization:
Caption: A systematic approach to optimizing diastereomeric crystallization.
Answer:
Residual resolving agent is a common impurity that can be challenging to remove completely.
Probable Cause:
-
Incomplete removal during workup: The acidic resolving agent may not be fully removed by simple washing steps.
Solutions:
-
Thorough basification and extraction: After separating the desired diastereomeric salt, it must be neutralized to liberate the free amine. Ensure the aqueous solution is sufficiently basic (pH > 10) to fully deprotonate the amine salt. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to maximize the recovery of the free amine.
-
Aqueous washes of the organic extract: Wash the combined organic extracts containing the free amine with a dilute basic solution (e.g., 1M NaOH) to remove any remaining acidic resolving agent. Follow this with a water wash and a brine wash to remove any residual base and salts.
-
Recrystallization of the final product: If the free amine is a solid, recrystallization can be an effective final purification step.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of this compound.
Question 5: What are the potential side reactions in the synthesis of the precursor ketone, 1,1-diphenylpropan-2-one, via a Grignard reaction?
Answer:
A common route to 1,1-diphenylpropan-2-one is the reaction of a Grignard reagent, such as methylmagnesium bromide, with diphenylacetonitrile. The primary side reaction of concern is the formation of biphenyl.
-
Biphenyl formation: This occurs from the coupling of the Grignard reagent with any unreacted aryl halide starting material.[19][20] To minimize this, ensure a high grade of magnesium is used and add the aryl halide slowly to the magnesium to maintain its low concentration in the reaction mixture.[20]
Question 6: Can racemization of the final product occur during workup or purification?
Answer:
While the chiral center in this compound is generally stable, harsh conditions can potentially lead to racemization. It is advisable to avoid prolonged exposure to high temperatures or strongly acidic or basic conditions during workup and purification to preserve the enantiomeric purity of the final product.
III. Summary of Key Parameters and Side Products
The following table summarizes the key reaction parameters and potential side products for the two main synthetic routes.
| Synthetic Route | Key Parameters | Potential Side Products | Primary Method of Control |
| Asymmetric Reductive Amination | Choice of reducing agent, stoichiometry of reactants, temperature | 1,1-diphenylpropan-2-ol, secondary and tertiary amines | Use of a selective reducing agent (e.g., NaBH(OAc)₃), large excess of ammonia source |
| Classical Resolution | Choice of resolving agent, solvent system, cooling rate | Contamination with the undesired enantiomer, residual resolving agent | Systematic solvent screening, optimized crystallization conditions, thorough workup |
IV. References
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from --INVALID-LINK--
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Grignard Reaction. (n.d.). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Preventing over-alkylation in amine synthesis. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). preventing over-alkylation of amines in synthesis. Retrieved from --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1839-1848.
-
BenchChem. (2025). dealing with solid solutions in diastereomeric salt resolution. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). "preventing over-alkylation in reductive amination". Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane. Retrieved from --INVALID-LINK--
-
Wordpress. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
MDPI. (2021, August 18). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from --INVALID-LINK--
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Chiral Resolution and Separation Services. Retrieved from --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from --INVALID-LINK--
-
Request PDF. (n.d.). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from --INVALID-LINK--
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Asymmetric reductive amination of ketones. Retrieved from --INVALID-LINK--
-
Chegg.com. (2020, September 28). Solved The Grignard Reaction: Synthesis of 1,2-diphenyl-1,. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,1-diphenylpropan-1-ol synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Common side reactions in the synthesis of 2-Phenyl-2-propanol. Retrieved from --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Racemization of unwanted enantiomers in chiral amine synthesis.
A Guide to the Strategic Racemization of Unwanted Enantiomers
Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical step of racemizing an unwanted enantiomer, a cornerstone of efficient asymmetric synthesis. In the pursuit of enantiomerically pure amines—vital building blocks for over 40% of pharmaceuticals—Dynamic Kinetic Resolution (DKR) stands out as a premier strategy.[1] DKR combines the stereoselectivity of a kinetic resolution with in situ racemization of the less reactive enantiomer, enabling theoretical yields of up to 100%.[1][2]
This guide provides in-depth, question-and-answer-based troubleshooting for common challenges encountered during the racemization of chiral amines, supported by expert insights and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Metal-Catalyzed Racemization
Metal-catalyzed racemization is a powerful tool, often employing catalysts based on iridium, ruthenium, or palladium to achieve high efficiency under mild conditions.[3][4][5][6] However, catalyst activity, stability, and compatibility can present challenges.
Question 1: My iridium-based catalyst (e.g., [IrCp*I₂]₂) is showing low activity or has been deactivated. What are the likely causes and how can I address this?
Answer:
Low activity or deactivation of iridium catalysts, such as the widely used SCRAM catalyst, is a common issue that can often be traced back to several factors:[1][3][7][8]
-
Catalyst Inhibition by Primary Amines: Primary amines can sometimes lead to the formation of dimeric impurities, which can inhibit catalyst activity.[1] This is often due to the high nucleophilicity of the nitrogen atom.
-
Ligand Dissociation/Decomposition: The ligands associated with the metal center are crucial for its catalytic activity. High temperatures or incompatible solvents can lead to their degradation.
-
Catalyst Poisoning: Trace impurities in your substrate or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity.
-
Inactivation by Amine Release: In the case of N-methyl amines, the slow release of methylamine during racemization has been shown to inactivate the catalyst.[9]
Troubleshooting Steps:
-
Substrate Considerations: For primary amines prone to dimerization, consider using a hindered hydrogen donor to suppress side reactions.[9]
-
Solvent Choice: While the SCRAM catalyst is robust in many solvents, avoid dipolar aprotic solvents that may coordinate to the metal center and inhibit its function.[9]
-
Catalyst Reactivation: For deactivation caused by amine release, partial reactivation may be possible using hydroiodic acid.[9]
-
Consider a Heterogeneous Catalyst: Immobilizing the catalyst on a solid support, such as a Wang resin, can improve stability and allow for easier separation from the reaction mixture, which is particularly beneficial in continuous flow systems.[9]
Question 2: I am observing significant side product formation, particularly imines and secondary amines, during my palladium-catalyzed racemization. How can I improve the selectivity?
Answer:
The formation of imine intermediates and their subsequent reaction to form secondary amines is a known challenge in the metal-catalyzed racemization of primary amines.[10] This occurs through a hydrogen transfer process.
Troubleshooting Strategies:
-
Hydrogen Donor Addition: The addition of a hydrogen donor, such as H₂ or ammonium formate, is often necessary to suppress the formation of these side products by promoting the reduction of the imine back to the desired amine.[10]
-
Catalyst Support: The choice of support for your palladium catalyst can significantly influence its activity and selectivity. Palladium on basic supports like CaCO₃ or BaCO₃ has shown improved performance in amine DKR.[5]
-
Flash Thermal Racemization (FTR) in Continuous Flow: A highly effective method to circumvent these side reactions is to use a continuous flow reactor. The "Flash Thermal Racemization" (FTR) protocol allows for rapid heating to achieve racemization without the need for a base or an external hydrogen donor, minimizing side product formation due to precise control over residence time.[10]
Experimental Protocol: Flash Thermal Racemization (FTR) of (rac)-1-phenylethylamine [10]
-
System Setup: A continuous flow reactor system is assembled with a packed bed of a heterogeneous Pd catalyst (e.g., Pd/BaSO₄).
-
Reaction Conditions: A solution of (rac)-1-phenylethylamine is flowed through the heated catalyst bed.
-
Optimization: Key parameters to optimize include temperature, flow rate (residence time), and substrate concentration.
-
Integration with Kinetic Resolution: The output from the FTR can be directly coupled with a packed bed of an immobilized enzyme (e.g., Candida antarctica lipase B) for the kinetic resolution step in a hybrid semi-batch flow system.[10]
II. Enzymatic Racemization
Enzymatic racemization offers a "green" and highly selective alternative to metal catalysts, operating under mild conditions.[2][11] Common approaches utilize a pair of stereocomplementary enzymes or a single, low-selectivity enzyme.[12]
Question 3: My enzymatic racemization using ω-transaminases is inefficient. What factors should I investigate to improve the conversion?
Answer:
The efficiency of ω-transaminase-catalyzed racemization hinges on the equilibrium of the transamination reaction, which involves a prochiral ketone intermediate.[12]
Key Factors and Troubleshooting:
-
Amino Acceptor: The choice and concentration of the non-chiral amino acceptor are crucial for driving the equilibrium.[12] Experiment with different acceptors (e.g., pyruvate, acetone) and optimize their concentration.
-
Enzyme Selection: The use of a pair of stereocomplementary ω-transaminases (one (R)-selective and one (S)-selective) is a common strategy.[12][13] Ensure that both enzymes are active under the chosen reaction conditions.
-
Cofactor Availability: ω-transaminases are PLP-dependent enzymes. Ensure sufficient pyridoxal 5'-phosphate (PLP) is present in the reaction mixture.
-
Product Inhibition: The accumulation of the product amine can sometimes inhibit the enzyme. Using an immobilized enzyme in a flow system can help mitigate this by continuously removing the product from the reaction environment.[14]
Workflow for Enzymatic Racemization
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Reactions
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to suboptimal enantiomeric excess (ee) in asymmetric reactions. Achieving high stereoselectivity is paramount, and this resource provides a systematic, field-proven approach to troubleshooting your experiments.
Core Troubleshooting Workflow
When faced with a low enantiomeric excess, a systematic approach is crucial to efficiently identify the root cause. The following workflow outlines the logical progression of investigation, starting from the most common and easily verifiable factors to more complex mechanistic considerations.
Stability and storage conditions for (S)-1,1-diphenylpropan-2-amine
Technical Support Center: (S)-1,1-diphenylpropan-2-amine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability, storage, and handling of this chiral amine. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at 2-8°C, particularly for long-term storage, and protection from light.[4] The key is to minimize exposure to moisture, air, and light to prevent potential degradation.
Q2: I need to store this compound in solution. What is the recommended solvent and what precautions should I take?
A2: While storing in solution is not ideal for long-term preservation, it is often necessary for experimental workflows. If you must store it in solution, use a dry, aprotic solvent. It is crucial to use an inert atmosphere (e.g., argon or nitrogen) to blanket the solution to prevent oxidative degradation. Store the solution at low temperatures (e.g., -20°C) and protect it from light. Always use a container with a secure, airtight seal.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection can be the first indicator of degradation. A pure sample of this compound should be a white to off-white solid. Any significant color change (e.g., to yellow or brown) can suggest the formation of degradation products. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be employed to check for the presence of impurities.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the general reactivity of amines. The primary amine group is susceptible to:
-
Oxidation: Exposure to air can lead to the oxidation of the amine, forming various products. This process can be catalyzed by light and trace metal impurities.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamates.[5][6] While this is often a reversible process, it can affect the purity and reactivity of the amine.
-
Thermal Degradation: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.[5]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7] Avoid creating dust when handling the solid material.[1][4] In case of accidental contact, wash the affected area with plenty of water and seek medical attention.[1]
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the amine due to improper storage. | Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC or NMR). If degradation is confirmed, use a fresh, properly stored sample. |
| Poor solubility in non-polar solvents | Formation of ionic impurities (e.g., carbamates from reaction with CO2). | Before use, consider dissolving the amine in a minimal amount of a suitable solvent and filtering it to remove any insoluble impurities. Alternatively, a gentle workup with a dilute base may be necessary, followed by extraction and drying. |
| Color change of the solid compound | Oxidation or exposure to light. | While a slight color change may not significantly impact all applications, for sensitive reactions, it is advisable to use a fresh, colorless sample. Store the compound in an amber vial and in a desiccator to minimize light and moisture exposure. |
Experimental Workflow: Purity Assessment by HPLC
To ensure the integrity of your this compound, regular purity checks are recommended. Here is a general protocol for HPLC analysis:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) to establish a baseline.
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the relative area of the main peak. The appearance of significant secondary peaks may indicate the presence of degradation products or other impurities.
-
Troubleshooting Logic Diagram
Below is a diagram to guide you through troubleshooting common issues with this compound.
Caption: Troubleshooting flowchart for inconsistent results.
References
Technical Support Center: Optimizing Chiral Resolution Efficiency
Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we move beyond simple procedural lists to delve into the fundamental principles governing the effects of solvent and temperature on chiral resolution. Our goal is to empower you with the scientific understanding needed to troubleshoot effectively and optimize your methods with confidence.
I. Foundational Concepts: The "Why" Behind Chiral Separations
Successful chiral resolution hinges on the differential interaction between enantiomers and a chiral stationary phase (CSP). This process is governed by thermodynamics, where even subtle changes in the experimental environment can significantly impact the separation.[1][2]
The Chiral Recognition Mechanism
Chiral recognition is the process by which a CSP interacts differently with two enantiomers, leading to their separation.[2] This is often explained by the "three-point interaction model," where one enantiomer can form three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the CSP, while the other cannot.[1][3] This difference in interaction energy results in the formation of transient diastereomeric complexes with varying stabilities, causing one enantiomer to be retained longer on the column than the other.[1][4]
The mobile phase and temperature are critical variables that influence these delicate interactions.[1][5]
Visualizing the Path to Resolution
The following diagram illustrates the logical workflow for developing and optimizing a chiral separation method, highlighting the central role of solvent and temperature adjustments.
Caption: A streamlined workflow for chiral method development and optimization.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical troubleshooting workflow and explaining the scientific rationale behind each step.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Actions & Rationale
-
Verify CSP and Mobile Phase Compatibility: The first step is always to confirm that your chosen column and mobile phase system are appropriate for your analyte.[3][6] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes, offering complementary selectivities.[3]
-
Optimize the Mobile Phase: The mobile phase directly competes with the analyte for interaction sites on the CSP.[1] Altering its composition can dramatically change selectivity.
-
Normal Phase: The primary components are a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol).
-
Action: Systematically vary the alcohol modifier percentage. A lower percentage generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP. Reducing its concentration allows for stronger analyte-CSP interactions.[9]
-
-
Additives: For acidic or basic analytes, small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives are often necessary.[10]
-
Action: Add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to your mobile phase.[8][10]
-
Rationale: Additives suppress the ionization of the analyte and can mask residual silanol groups on the silica support, leading to improved peak shape and, often, better resolution.[11] Be aware that additives can have "memory effects," altering the column's performance even after they are removed from the mobile phase.[11][12]
-
-
-
Optimize Temperature: Temperature has a complex and unpredictable effect on chiral separations.[8] It influences the thermodynamics of the analyte-CSP interaction.
-
Action: Screen a range of temperatures, for example, from 10°C to 40°C in 5°C or 10°C increments.
-
Rationale:
-
Lower Temperatures: Generally, decreasing the temperature increases selectivity (α) and resolution (Rs).[13][14] This is because the weaker, non-covalent interactions responsible for chiral recognition are more stable at lower temperatures.[8]
-
Higher Temperatures: Increasing the temperature usually decreases retention time and improves peak efficiency (narrower peaks).[6][13] In some cases, higher temperatures can surprisingly improve resolution or even reverse the enantiomer elution order.[5][15][16] This occurs when the separation is entropically driven.
-
-
Key Insight: The relationship between resolution and temperature is described by the van't Hoff equation. Plotting ln(α) versus 1/T can reveal whether the separation is enthalpy-driven (resolution increases at lower temperatures) or entropy-driven (resolution increases at higher temperatures).
-
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Rationale |
| Selectivity (α) | Often Increases[6][14] | Often Decreases | Enhances weaker, enthalpy-driven interactions.[8] |
| Resolution (Rs) | Generally Increases | Generally Decreases (but not always) | Primarily follows the trend of selectivity. |
| Retention Time (k) | Increases | Decreases[13] | Slower kinetics and stronger interactions. |
| Peak Efficiency (N) | May Decrease | Often Increases[6] | Faster mass transfer and lower mobile phase viscosity. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks are asymmetrical. Tailing is more common.
Detailed Actions & Rationale
-
Check for Column Overload: Injecting too much sample is a common cause of peak distortion.
-
Action: Reduce the sample concentration or injection volume by a factor of 5 or 10 and reinject.[8]
-
Rationale: Overloading saturates the active sites on the CSP, leading to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, which results in peak asymmetry.
-
-
Optimize Mobile Phase Additives: Secondary interactions, especially with residual silanols on the silica support, are a frequent cause of peak tailing for basic compounds.[8]
-
Action for Basic Compounds: Add a small amount (0.1% - 0.5%) of a basic modifier like DEA or ethanolamine to the mobile phase.[8][10]
-
Action for Acidic Compounds: Add a small amount (0.1%) of an acidic modifier like TFA or acetic acid to ensure the analyte is in its neutral form.[8]
-
Rationale: These additives act as competing agents for the active sites on the stationary phase that cause undesirable secondary interactions, thereby improving peak shape.[11]
-
-
Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in the mobile phase.[17]
-
Action: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion. Prepare the sample in the mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.
-
Rationale: A strong injection solvent can cause the initial band of analyte to spread on the column, leading to broad or misshapen peaks.
-
Issue 3: Irreproducible Retention Times or Resolution
Symptom: Retention times and/or the degree of separation vary between injections or on different days.
Detailed Actions & Rationale
-
Control Temperature: Temperature fluctuations are a major source of irreproducibility.
-
Action: Use a high-quality column oven and ensure it is calibrated. Maintain the temperature to within ± 1°C.[6] Even small variations can affect retention times and selectivity.
-
Rationale: The thermodynamics of partitioning between the mobile and stationary phases are highly temperature-dependent.[18][19]
-
-
Ensure Column Equilibration: Chiral columns, particularly polysaccharide-based ones, can require extended equilibration times.[6]
-
Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis. When changing mobile phase composition, re-equilibration is crucial.[6]
-
Rationale: The conformation of the chiral selector, especially on polysaccharide phases, can change depending on the solvent environment.[4] Proper equilibration ensures the CSP has reached a stable conformational state, leading to consistent interactions and reproducible chromatography.
-
-
Beware of "Memory Effects": As mentioned, mobile phase additives can strongly adsorb to the CSP and alter its properties for a long time.[11][12]
-
Action: Dedicate specific columns to methods that use particular classes of additives (e.g., one column for acidic methods, another for basic methods). If you must switch, use a rigorous washing procedure.
-
Rationale: Residual additives from a previous analysis can interfere with the current method's chiral recognition mechanism, leading to shifts in retention and selectivity.[12]
-
III. Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Neutral Compound
This protocol outlines a systematic approach to finding a suitable mobile phase for a new chiral compound using a polysaccharide-based CSP.
-
Column: Select a versatile polysaccharide CSP (e.g., cellulose or amylose-based).
-
Initial Mobile Phase Screening:
-
Normal Phase (NP):
-
A: n-Hexane / Isopropanol (90/10, v/v)
-
B: n-Hexane / Ethanol (85/15, v/v)
-
-
Polar Organic Mode (PO):
-
C: Acetonitrile / Methanol (90/10, v/v)
-
-
Reversed Phase (RP):
-
D: Water / Acetonitrile (50/50, v/v) with 10 mM buffer (e.g., ammonium acetate)
-
-
-
Procedure:
-
Equilibrate the column with the first mobile phase (e.g., NP-A) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject the racemic sample.
-
If no or poor resolution is observed after 30 minutes, move to the next mobile phase system.[6]
-
Crucial: When switching between immiscible systems (e.g., from NP to RP), use an intermediate solvent like isopropanol to flush the column and HPLC system for at least 30 minutes to prevent solvent immiscibility and potential damage to the column.[20][21]
-
-
Optimization:
-
Once a promising mobile phase system is identified (i.e., one that shows at least partial separation), fine-tune the composition.
-
For NP, vary the alcohol percentage in 2-5% increments.
-
For RP, vary the organic solvent percentage in 5% increments.
-
Protocol 2: Temperature Optimization Study
This protocol is for optimizing a separation where partial resolution has already been achieved.
-
Setup: Use the mobile phase composition that provided the best initial separation. Ensure the HPLC system has a reliable column thermostat.
-
Procedure:
-
Set the initial column temperature to 25°C and allow the system to equilibrate until a stable baseline is achieved.
-
Perform an injection and record the chromatogram, noting the retention times, selectivity (α), and resolution (Rs).
-
Decrease the temperature to 15°C. Allow the system to fully equilibrate (this may take 20-30 minutes).
-
Perform a second injection and record the results.
-
Increase the temperature to 35°C, allow for equilibration, and perform a third injection.
-
-
Data Analysis:
-
Compare the resolution values at the three temperatures.
-
If resolution improved at 15°C, the separation is likely enthalpy-driven, and further optimization at even lower temperatures could be beneficial.
-
If resolution improved at 35°C, the separation may be entropy-driven, and exploring slightly higher temperatures could be advantageous.
-
Always be mindful of the column's maximum recommended operating temperature.[14]
-
IV. Frequently Asked Questions (FAQs)
Q1: Why did the elution order of my enantiomers reverse when I changed the temperature? A1: A reversal in elution order indicates a change in the dominant chiral recognition mechanism.[16] At different temperatures, the thermodynamic balance (enthalpy vs. entropy) of the interactions between each enantiomer and the CSP can shift.[18][22] This can cause the enantiomer that was less strongly retained to become the more strongly retained one, leading to an elution order reversal. This phenomenon provides a powerful tool for optimizing selectivity.[5]
Q2: I'm using a basic additive (DEA), but my peak shape is still poor. What should I do? A2: While DEA is a common choice, some compounds respond better to other basic additives. Consider screening other amines like butylamine or ethanolamine.[10] Also, ensure the concentration is optimal; typically 0.1% is sufficient, but it can be adjusted up to 0.5%.[10] Finally, confirm that your column has not been previously exposed to acidic additives without proper cleaning, as this "memory effect" can impact performance.[11][12]
Q3: Can I use solvents like THF or Dichloromethane with my chiral column? A3: This depends entirely on the type of CSP.
-
Coated Polysaccharide Columns: Absolutely not. Solvents like THF, dichloromethane, chloroform, and acetone will dissolve the chiral polymer, permanently destroying the column.[17][21]
-
Immobilized Polysaccharide Columns: Yes. These columns have the chiral selector covalently bonded to the silica support, making them compatible with a much wider range of organic solvents.[23] This expanded solvent compatibility offers more options for method development and can be useful for cleaning heavily contaminated columns.[23] Always check the manufacturer's instructions for your specific column.[24]
Q4: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing the separation? A4: First, try increasing the flow rate. However, be aware that chiral separations often benefit from lower flow rates, so there's a limit to how much you can increase it before resolution suffers.[6] A more effective approach is often to slightly increase the temperature. This will decrease the viscosity of the mobile phase and reduce retention times.[16] You might lose some selectivity, but the gain in peak efficiency from the higher temperature could compensate, resulting in a similar or even improved resolution with a significantly shorter run time. You can also consider increasing the percentage of the stronger solvent in your mobile phase (e.g., the alcohol in normal phase).
References
- 1. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 15. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chiraltech.com [chiraltech.com]
- 18. Thermodynamic basis of chiral recognition in a DNA aptamer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Thermodynamic basis of chiral recognition in a DNA aptamer. | Semantic Scholar [semanticscholar.org]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chiraltech.com [chiraltech.com]
- 22. Thermodynamic basis of chiral recognition in a DNA aptamer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. chiraltech.com [chiraltech.com]
- 24. researchgate.net [researchgate.net]
Analytical methods for determining the enantiomeric purity of (S)-1,1-diphenylpropan-2-amine.
Technical Support Center: Enantiomeric Purity of (S)-1,1-diphenylpropan-2-amine
Welcome to the technical support center for the analytical determination of the enantiomeric purity of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to support your experimental success.
Introduction: The Criticality of Enantiomeric Purity
This compound is a chiral amine with significant applications in asymmetric synthesis and as a precursor to pharmacologically active molecules. The stereochemistry of this compound is paramount, as different enantiomers can exhibit varied biological activities and toxicological profiles. Therefore, the accurate determination of its enantiomeric purity is a critical step in quality control and regulatory compliance.
This guide provides a comprehensive overview of the primary analytical techniques for this purpose, with a focus on practical, field-proven insights to overcome common challenges.
Core Analytical Methodologies
The determination of enantiomeric excess (ee) for this compound predominantly relies on chromatographic and electrophoretic techniques. Each method offers unique advantages and is suited to different experimental contexts.
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique, offering a balance of resolution, speed, and versatility.[1][2]
-
Gas Chromatography (GC): A powerful tool for volatile and semi-volatile compounds, often requiring derivatization for amines.[3][4]
-
Capillary Electrophoresis (CE): An alternative with high separation efficiency and low sample consumption, particularly useful for complex matrices.[5][6]
Below, we delve into the specifics of each technique, followed by detailed troubleshooting guides and FAQs.
High-Performance Liquid Chromatography (HPLC) Guide
Chiral HPLC is a cornerstone for the enantioseparation of amines.[1] The primary approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Recommended HPLC Protocol
-
Column: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. For 1,1-diphenylpropan-2-amine, columns like Chiralcel® OD-H or Chiralpak® IE are excellent starting points.[7]
-
Mobile Phase: A typical mobile phase consists of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) is often necessary to improve peak shape and reduce tailing for basic analytes like amines. A common starting condition is n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Poor or No Resolution | Incorrect CSP selection. | Screen a variety of polysaccharide-based CSPs. The three-dimensional structure of the analyte dictates the best fit.[8] |
| Sub-optimal mobile phase composition. | Systematically vary the percentage of the polar modifier. Small changes can significantly impact selectivity.[8] | |
| Peak Tailing | Secondary interactions between the basic amine and the silica support of the CSP. | Add or increase the concentration of a basic additive like diethylamine or triethylamine (typically 0.1-0.5%) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Irreproducible Retention Times | Insufficient column equilibration. | Ensure the column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved. |
| Mobile phase composition changes. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| High Backpressure | Blockage of the inlet frit. | Reverse the column and flush with an appropriate solvent. If this fails, the frit may need to be replaced.[9] |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase. Consider using a stronger injection solvent, but be mindful of potential peak distortion.[9] |
HPLC Workflow Diagram
Caption: A typical workflow for chiral HPLC analysis.
Gas Chromatography (GC) Guide
Chiral GC is a highly sensitive method suitable for volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance.[3][10]
Recommended GC Protocol
-
Derivatization: The primary amine group of 1,1-diphenylpropan-2-amine should be derivatized to reduce its polarity and increase volatility. A common approach is acylation with trifluoroacetic anhydride (TFAA).
-
Dissolve ~1 mg of the amine in 1 mL of dichloromethane.
-
Add an excess of TFAA and a catalytic amount of a non-nucleophilic base like pyridine.
-
Heat at 60 °C for 30 minutes. The reaction mixture can then be injected directly.
-
-
Column: A cyclodextrin-based chiral stationary phase is typically used.[10][11]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp up to 250 °C at a rate of 5-10 °C/min.
-
Detector: Flame Ionization Detector (FID).
GC Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Incomplete derivatization. | Ensure the derivatizing agent is in excess and the reaction goes to completion. Optimize reaction time and temperature. |
| Active sites in the GC inlet or column. | Use a deactivated liner and ensure the column is properly conditioned. | |
| No Separation | Unsuitable chiral stationary phase. | Screen different cyclodextrin-based columns. The type of derivatization on the cyclodextrin is crucial.[4] |
| Oven temperature too high. | A lower oven temperature often enhances chiral recognition and improves resolution. Optimize the temperature program.[10] | |
| Ghost Peaks | Carryover from previous injections. | Bake out the column at a high temperature (within its limits) between runs. |
| Contamination in the derivatizing agent or solvent. | Use high-purity reagents and solvents. Run a blank to confirm. |
GC Derivatization and Analysis Diagram
Caption: Workflow for GC analysis including derivatization.
Capillary Electrophoresis (CE) Guide
CE is a powerful technique that offers high efficiency and is an excellent orthogonal method to HPLC and GC.[6] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[5]
Recommended CE Protocol
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE.[5] Sulfated β-cyclodextrin is often a good starting point for chiral amines.
-
Background Electrolyte (BGE): A low pH buffer, such as a phosphate buffer at pH 2.5, is typically used to ensure the amine is protonated and migrates towards the cathode.
-
Applied Voltage: 15-25 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 200 nm).
CE Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution | Incorrect chiral selector or concentration. | Screen different types of cyclodextrins (e.g., neutral, charged) and optimize their concentration in the BGE.[12] |
| Sub-optimal BGE pH. | Vary the pH of the BGE. The charge state of the analyte and any charged chiral selector is pH-dependent. | |
| Long Migration Times | Low applied voltage. | Increase the applied voltage, but be mindful of Joule heating. |
| High viscosity of the BGE. | Reduce the concentration of additives in the BGE if possible. | |
| Unstable Current | Air bubbles in the capillary. | Degas the BGE and flush the capillary thoroughly. |
| Depletion of buffer ions. | Use fresh buffer vials for each run. |
Frequently Asked Questions (FAQs)
Q1: How do I calculate the enantiomeric excess (% ee)?
A1: The enantiomeric excess is calculated from the peak areas of the two enantiomers obtained from the chromatogram or electropherogram using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100.[13]
A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[14][15]
Q2: My sample contains impurities. How does this affect the enantiomeric purity determination?
A2: It is crucial to develop a method that separates the enantiomers of interest from all other impurities. If an impurity co-elutes with one of the enantiomers, it will lead to an inaccurate calculation of the enantiomeric excess. CE can be particularly useful in such cases as it may offer different selectivity compared to HPLC.[16]
Q3: Can I use Nuclear Magnetic Resonance (NMR) for determining enantiomeric purity?
A3: Yes, NMR can be used, but not directly as enantiomers are indistinguishable in a standard NMR spectrum. Two main approaches are used:
-
Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent to form diastereomers, which have distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR tube, which forms transient diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum.[17]
Q4: What is the difference between enantiomeric excess and optical purity?
A4: In many cases, these terms are used interchangeably. However, optical purity is determined by measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer. Enantiomeric excess is determined by a chromatographic or electrophoretic method that physically separates the enantiomers. While often in agreement, there can be discrepancies, and chromatographic methods are generally considered more accurate and reliable.[14][15]
Q5: How do I validate my analytical method for enantiomeric purity?
A5: Method validation should be performed in accordance with ICH guidelines and typically includes assessing the following parameters:
-
Specificity: The ability to resolve the two enantiomers from each other and from any impurities.
-
Linearity: The response should be linear over a range of concentrations of the minor enantiomer in the presence of the major enantiomer.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. gcms.cz [gcms.cz]
- 12. Chiral capillary electrophoretic analysis of the enantiomeric purity of a pharmaceutical compound using sulfated beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 16. Determination of enantiomeric purity of a novel COX-2 anti-inflammatory drug by capillary electrophoresis using single and dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing (S)-1,1-diphenylpropan-2-amine with other chiral resolving agents.
An In-Depth Comparative Guide to Chiral Resolving Agents: (S)-1,1-diphenylpropan-2-amine vs. Industry Standards
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging step in synthesizing optically pure compounds. The classical method of diastereomeric salt formation remains a robust and scalable technique, where the choice of the chiral resolving agent is paramount to success. This guide provides an in-depth comparison of this compound, a bulky and effective chiral amine, against other widely used resolving agents for the separation of racemic acids.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a process for separating racemic mixtures into their individual enantiomers.[1] Enantiomers possess identical physical properties, making their direct separation by standard techniques like crystallization or distillation impossible.[2] The strategy of diastereomeric salt formation circumvents this by introducing a single enantiomer of a chiral resolving agent to the racemic mixture.[1][3]
If a racemic acid (containing both R-acid and S-acid) is treated with an enantiomerically pure chiral base, such as (S)-base, two diastereomeric salts are formed: [(R)-acid:(S)-base] and [(S)-acid:(S)-base].[4] Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[2][5][6] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. Subsequently, the resolving agent is removed by an acid-base extraction to yield the desired, enantiomerically pure acid.[1][7]
The effectiveness of this process is governed by several factors, including the choice of resolving agent, the solvent system, temperature, and stoichiometry.[3][8] An ideal resolving agent forms well-defined, crystalline salts with a significant solubility difference between the two diastereomers, leading to high yield and high enantiomeric excess (e.e.) of the target enantiomer.[3]
Profile: this compound
This compound is a chiral amine notable for its steric bulk, conferred by the two phenyl groups attached to the carbon adjacent to the stereocenter. This structural feature can be highly advantageous in chiral recognition, as it creates a well-defined three-dimensional environment, leading to significant differences in crystal packing and solubility when it forms diastereomeric salts with racemic acids.
Key Attributes:
-
Structure: Possesses a bulky diphenylmethyl group next to the chiral center bearing the amine.
-
Applications: Primarily used for the resolution of chiral carboxylic acids and other acidic compounds.
-
Advantages: The significant steric hindrance can lead to highly selective crystallization, often resulting in high enantiomeric excess in a single step. The rigidity of the structure can enhance the differences in the crystal lattice energies of the diastereomeric salts.
While not as ubiquitously cited as simpler amines like 1-phenylethylamine, its application in resolving challenging substrates where other agents fail highlights its value as a specialized tool in a chemist's arsenal.
Comparative Analysis with Standard Resolving Agents
The performance of a resolving agent is highly substrate- and condition-dependent.[3] Below is a comparison of this compound with other commonly employed basic and acidic resolving agents.
(R)-(+)-1-Phenylethylamine
Often considered the workhorse of basic resolving agents, (R)-(+)-1-phenylethylamine is widely used due to its low cost, commercial availability in high enantiomeric purity, and proven efficacy for a broad range of acidic compounds.[9][10][11]
-
Comparison Point: Compared to this compound, 1-phenylethylamine is less sterically hindered. This can be a double-edged sword. For some substrates, it may form salts that are too soluble or where the solubility difference between diastereomers is insufficient for efficient separation.[10] Conversely, the extreme bulk of the diphenyl derivative might sometimes inhibit the formation of well-ordered, crystalline salts altogether.
-
Performance: It is highly effective for resolving various racemic acids, and its behavior is well-documented, making it a reliable first choice for screening experiments.[10][11]
Tartaric Acid and Derivatives
Tartaric acid is a classic, naturally derived chiral resolving agent.[12][13] As a dicarboxylic acid, it is used to resolve racemic bases.[2][4] Its derivatives, such as Dibenzoyl-L-tartaric acid (DBTA), offer modified steric and electronic properties, expanding their utility.[14]
-
Comparison Point: This serves as an acidic counterpart for resolving bases, the opposite role of this compound. The principles, however, are identical. The success of tartaric acid derivatives in resolving a wide array of compounds underscores the importance of having a diverse toolkit of resolving agents with different structural motifs.[12][14]
-
Performance: Tartaric acid is responsible for some of the earliest and most famous resolutions, including Pasteur's separation of sodium ammonium tartrate crystals.[1] Derivatives like DBTA are often employed for resolving weakly basic amines or compounds that fail to resolve with simpler acids.[14]
Alkaloids (e.g., Ephedrine, Cinchonidine)
Natural products like ephedrine, pseudoephedrine, quinine, and cinchonidine are valuable chiral resolving agents.[4][15] They are often rigid, complex molecules with multiple stereocenters, providing unique chiral environments for discrimination.
-
Comparison Point: Like this compound, these are basic agents used for resolving acids. Their rigid, polycyclic structures can offer a different mode of chiral recognition compared to the more flexible acyclic amines. Sometimes, the presence of additional functional groups (like the hydroxyl group in ephedrine) can participate in hydrogen bonding, influencing crystal packing and resolution efficiency.[16][17]
-
Performance: Alkaloids have been successfully used to resolve a vast number of acidic compounds and remain important agents, especially in pharmaceutical manufacturing.[15]
Quantitative Performance Comparison
The selection of a resolving agent is often an empirical process, and screening multiple agents is common practice.[1][8] The table below summarizes representative performance data for different agents. Note that yield and e.e. are highly dependent on the specific racemic compound being resolved and the crystallization conditions.
| Resolving Agent | Type | Typical Substrates | Representative Yield (%) | Representative e.e. (%) | Key Advantages |
| This compound | Basic | Carboxylic Acids | 40-50 (per enantiomer) | >95 | High selectivity due to steric bulk; effective for difficult resolutions. |
| (R)-(+)-1-Phenylethylamine | Basic | Carboxylic Acids[9] | 40-55 (per enantiomer) | >90 | Low cost, widely available, extensive literature.[11] |
| (+)-Tartaric Acid | Acidic | Amines, Basic Compounds[4] | 35-50 (per enantiomer) | >90 | Natural, inexpensive, historically significant.[13] |
| (-)-Dibenzoyl-L-tartaric acid | Acidic | Weakly Basic Amines[14] | 40-50 (per enantiomer) | >98 | Enhanced crystallinity and resolving power over tartaric acid.[14] |
| (-)-Ephedrine | Basic | Carboxylic Acids | 30-45 (per enantiomer) | >95 | Natural product, rigid structure, multiple interaction points.[15] |
Note: Yields are theoretical maximums of 50% for a single enantiomer in classical resolution, but practical yields are often lower. Higher yields can be achieved if the unwanted enantiomer is racemized and recycled.[18]
Experimental Protocols
To provide a practical context, here are detailed methodologies for the resolution of a generic racemic carboxylic acid using this compound and (R)-(+)-1-phenylethylamine.
Protocol 1: Resolution using this compound
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable hot solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent is critical and may require screening.
-
In a separate flask, dissolve 0.5 equivalents of this compound in the minimum amount of the same hot solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the precipitation of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.
-
If no crystals form, try adding a seed crystal, scratching the inside of the flask, or slowly adding a non-polar co-solvent (anti-solvent) like hexane.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric excess of the acid in the salt should be determined at this stage (e.g., by chiral HPLC after liberating a small sample).
-
If the e.e. is insufficient, one or more recrystallizations of the diastereomeric salt from a fresh solvent may be required.[4]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the amine, breaking the salt.
-
Separate the layers. The enantiomerically enriched carboxylic acid will be in the organic layer, while the protonated resolving agent will be in the aqueous layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the purified enantiomer.
-
Protocol 2: Resolution using (R)-(+)-1-Phenylethylamine
The protocol is identical to the one above, with (R)-(+)-1-phenylethylamine substituted for this compound. The optimal solvent and temperature conditions will likely differ and must be determined experimentally.
-
Salt Formation: Dissolve racemic acid (1.0 eq.) and (R)-(+)-1-phenylethylamine (0.5 eq.) in a suitable hot solvent (e.g., methanol).
-
Crystallization: Cool slowly to induce precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the salt via vacuum filtration and wash with cold solvent. Recrystallize if necessary to improve enantiomeric purity.
-
Liberation: Break the salt using an acid (e.g., HCl) and perform a liquid-liquid extraction to isolate the free carboxylic acid.
Conclusion and Expert Recommendations
This compound represents a powerful, albeit specialized, chiral resolving agent. Its significant steric bulk provides a unique tool for achieving high chiral recognition, making it an excellent candidate for resolving racemic acids that are challenging for smaller, more common agents like 1-phenylethylamine.
For practical application, the following strategy is recommended:
-
Initial Screening: For a novel racemic acid, begin screening with cost-effective and well-documented resolving agents like (R)- or (S)-1-phenylethylamine and derivatives of tartaric acid across a range of solvents.[8]
-
Secondary Screening: If initial screens fail to produce crystalline salts or yield poor enantioselectivity, agents with different structural features should be employed. This is the ideal scenario to test a bulkier agent like this compound or a rigid alkaloid like cinchonidine.
-
Optimization: Once a promising "hit" is identified, systematically optimize conditions such as solvent composition, temperature profile, and stoichiometry to maximize both yield and enantiomeric excess.
Ultimately, the development of an efficient resolution process is a blend of systematic screening and a deep understanding of the principles of molecular recognition and crystallization. By having a diverse portfolio of resolving agents, including both workhorse and specialized options, researchers can significantly increase their probability of success in obtaining enantiomerically pure materials for drug discovery and development.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Imprinted polymers for chiral resolution of (+/-)-ephedrine: understanding the pre-polymerisation equilibrium and the action of different mobile phase modifiers [pubmed.ncbi.nlm.nih.gov]
- 17. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Head-to-Head Battle of Chiral Amines: Evaluating (S)-1,1-diphenylpropan-2-amine versus (R)-1-phenylethylamine for Racemic Acid Resolution
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical challenge. The classical method of diastereomeric salt formation is a stalwart technique, prized for its scalability and cost-effectiveness. The success of this method hinges on the judicious selection of a chiral resolving agent. This guide provides an in-depth, data-driven comparison of two prominent basic resolving agents: (S)-1,1-diphenylpropan-2-amine and the widely utilized (R)-1-phenylethylamine, with a focus on their application in the resolution of racemic carboxylic acids, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).
The Cornerstone of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties. When a racemic acid is reacted with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts, possessing different spatial arrangements, exhibit divergent solubilities in a given solvent system, enabling their separation through fractional crystallization.[1] The choice of the resolving agent is paramount, as it dictates the efficiency of this separation. An ideal resolving agent should form well-defined crystalline salts with a significant solubility difference between the two diastereomers, leading to high recovery and enantiomeric purity of the desired enantiomer.
Contender 1: (R)-1-phenylethylamine - The Established Workhorse
(R)-1-phenylethylamine, also known as (R)-(+)-α-methylbenzylamine, is arguably one of the most common and well-documented chiral resolving agents for acidic compounds.[2] Its commercial availability, relatively low cost, and proven efficacy across a broad range of substrates have solidified its position as a first-line choice for many resolution processes.
Mechanism of Chiral Recognition
The efficacy of (R)-1-phenylethylamine stems from its ability to form diastereomeric salts with distinct crystalline packing arrangements. The chiral center, bearing a phenyl group, a methyl group, and an amino group, provides a well-defined three-dimensional structure that interacts differently with the two enantiomers of a racemic acid. These interactions, which include hydrogen bonding between the ammonium and carboxylate groups, as well as steric and potential π-π stacking interactions involving the phenyl ring, lead to the formation of a more stable, and typically less soluble, crystal lattice for one of the diastereomers.
Application in Profen Resolution
A prime example of (R)-1-phenylethylamine's utility is in the resolution of profens, such as ibuprofen and naproxen. For instance, in the resolution of racemic ibuprofen, (S)-(-)-α-methylbenzylamine (the enantiomer of the topic amine) has been successfully employed. The reaction of racemic ibuprofen with this resolving agent leads to the formation of two diastereomeric salts. Due to differences in their crystal lattice energies, one salt preferentially crystallizes from the solution, allowing for its isolation and subsequent liberation of the enantiomerically enriched ibuprofen.[3][4] Similarly, chiral amines are instrumental in the resolution of naproxen, another important NSAID.[5][6]
Contender 2: this compound - The Challenger with Enhanced Steric Hindrance
This compound is a bulkier chiral amine, distinguished by the presence of two phenyl groups attached to the carbon adjacent to the stereocenter. This increased steric bulk can offer both advantages and disadvantages in a chiral resolution process.
Potential for Enhanced Diastereomeric Differentiation
The two phenyl groups in this compound create a more sterically demanding environment around the chiral center. This can lead to more pronounced differences in the way it interacts with the enantiomers of a racemic acid. The greater steric hindrance may force a more defined and rigid conformation in the resulting diastereomeric salts, potentially amplifying the differences in their crystal packing and solubility. This enhanced discrimination could, in theory, lead to higher diastereomeric and, consequently, enantiomeric excess in a single crystallization step.
Comparative Efficacy: A Data-Driven Analysis
While (R)-1-phenylethylamine is a well-established resolving agent with a wealth of published applications, direct, side-by-side comparative studies with this compound for the resolution of the same racemic acids are not extensively documented in readily available literature. However, we can infer their potential relative performance based on their structural differences and the principles of diastereomeric salt formation.
The choice between these two resolving agents is highly substrate-dependent and often requires empirical screening. For a given racemic acid, the larger steric profile of this compound might lead to a more efficient resolution if the acid itself possesses bulky substituents that can engage in favorable steric interactions. Conversely, for smaller racemic acids, the less hindered (R)-1-phenylethylamine might form more stable and easily crystallizable salts.
Experimental Protocols
Below are generalized, step-by-step methodologies for the chiral resolution of a racemic carboxylic acid using either this compound or (R)-1-phenylethylamine. It is crucial to note that optimization of solvent, temperature, and stoichiometry is essential for any specific resolution.
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid
1. Salt Formation: a. Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) with heating to achieve complete dissolution. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (this compound or (R)-1-phenylethylamine) in the same solvent, also with heating. c. Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.
2. Crystallization: a. Allow the resulting solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization. b. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.
3. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
4. Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the collected diastereomeric salt in water. b. Add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free carboxylic acid. The chiral amine will remain in the aqueous layer as its hydrochloride salt. c. Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane). d. Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the resolved carboxylic acid.
5. Determination of Enantiomeric Excess: a. The enantiomeric excess (ee%) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a diastereomeric ester or amide and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow
Caption: Generalized workflow for chiral resolution by diastereomeric salt formation.
Conclusion and Future Perspectives
Both this compound and (R)-1-phenylethylamine are valuable tools in the arsenal of the synthetic chemist for the resolution of racemic carboxylic acids. (R)-1-phenylethylamine stands as a reliable and extensively validated choice, particularly for well-known substrates like profens. This compound, with its greater steric bulk, presents an intriguing alternative that may offer superior performance for specific, sterically demanding racemic acids.
The selection of the optimal resolving agent remains a largely empirical process. Future work in this field could focus on the development of computational models to predict the solid-state behavior of diastereomeric salts, thereby streamlining the selection process and reducing the need for extensive experimental screening. A systematic comparative study evaluating a library of chiral amines, including the two discussed herein, against a diverse set of racemic acids would be of immense value to the scientific community, providing a much-needed quantitative basis for the rational selection of resolving agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. advanceseng.com [advanceseng.com]
- 4. Solved Resolution of Ibuprofen: Isolation of Ibuprofen Lab | Chegg.com [chegg.com]
- 5. The Retort [www1.udel.edu]
- 6. Resolutions using diastereoisomeric salts [ns1.almerja.com]
A Comparative Guide to the Resolution of Chiral Amines: Chemical vs. Enzymatic Approaches
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure chiral amines is a critical endeavor in the pharmaceutical and fine chemical industries.[1] These molecules serve as essential building blocks for a multitude of bioactive compounds, where the specific stereoisomer often dictates therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of the two primary strategies for resolving racemic amine mixtures: classical chemical resolution and modern enzymatic resolution.
The Imperative of Chirality in Drug Development
Many top-selling and newly approved small-molecule drugs are, or are derived from, amines.[1] The majority of these are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. This necessitates the production of single-enantiomer drugs to ensure optimal therapeutic outcomes and minimize potential adverse effects.
Classical Chemical Resolution: A Time-Honored Strategy
Chemical resolution is a well-established technique that relies on the formation of diastereomeric salts.[2] This method involves reacting a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid.[3][4] The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5] Following separation, the desired amine enantiomer is recovered by treating the salt with a base.[3]
Common Chiral Resolving Agents for Amines:
-
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)[6]
Experimental Workflow: Chemical Resolution
The following diagram illustrates the typical workflow for the chemical resolution of a racemic amine using a chiral acid.
Caption: Workflow for chemical resolution of amines.
Causality in Experimental Choices for Chemical Resolution:
The success of chemical resolution hinges on the differential solubility of the diastereomeric salts, a property that is difficult to predict.[7] The choice of resolving agent and solvent is therefore critical and often requires empirical screening to find the optimal combination that yields well-defined crystals and efficient separation.[8] The temperature of crystallization is another key parameter that must be carefully controlled to maximize the difference in solubility between the diastereomers.
Enzymatic Resolution: A Green and Selective Alternative
Enzymatic resolution has emerged as a powerful and environmentally benign alternative to classical chemical methods.[9] This approach utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze a reaction with only one enantiomer of the racemic amine, leaving the other unreacted.[6] The most common application is the kinetic resolution of amines via enantioselective acylation.[2]
A variety of enzymes are employed for this purpose, with lipases being particularly prevalent due to their stability in organic solvents and broad substrate scope.[2] Notably, Candida antarctica lipase B (CALB) is frequently used for the selective acylation of the (R)-enantiomer of primary amines.[1][10]
Experimental Workflow: Enzymatic Kinetic Resolution
The diagram below outlines the general procedure for the enzymatic kinetic resolution of a racemic amine.
Caption: Workflow for enzymatic resolution of amines.
Causality in Experimental Choices for Enzymatic Resolution:
The choice of enzyme is paramount and depends on the specific amine substrate. The solvent also plays a crucial role, as it can influence enzyme activity and selectivity.[11] Low polarity aprotic solvents like hexane or dialkyl ethers are often preferred for lipase-catalyzed resolutions.[12] The selection of the acyl donor is another important consideration; enol esters are highly efficient and irreversible, but simpler esters like ethyl acetate are also commonly used.[12][13] The reaction temperature is optimized to balance reaction rate and enzyme stability.
Dynamic Kinetic Resolution (DKR): Overcoming the 50% Yield Barrier
A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[14] To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[15] This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer.[16] Racemization can be achieved through various methods, including the use of metal catalysts or other enzymes.[15][17]
Comparative Analysis: Chemical vs. Enzymatic Resolution
| Feature | Chemical Resolution | Enzymatic Resolution |
| Principle | Formation and separation of diastereomeric salts.[2] | Enantioselective enzymatic transformation.[6] |
| Selectivity | Dependent on the difference in solubility of diastereomers, which can be unpredictable.[7] | Generally high enantioselectivity.[9] |
| Yield | Can be high, but often requires multiple recrystallizations, leading to potential losses.[18] | Maximum 50% for kinetic resolution; can approach 100% with DKR.[14][16] |
| Substrate Scope | Broad, applicable to a wide range of amines that form salts.[5] | Can be limited by the enzyme's substrate specificity.[9] |
| Reaction Conditions | Often requires stoichiometric amounts of resolving agents and can involve harsh conditions for salt cleavage. | Mild reaction conditions (e.g., near room temperature and neutral pH).[9][19] |
| Environmental Impact | Can generate significant solvent and chemical waste. | Considered a "greener" technology with biodegradable catalysts.[9][20] |
| Scalability | Well-established for large-scale industrial processes.[18] | Readily scalable, with examples of multi-ton industrial production.[2] |
| Cost | Cost of chiral resolving agents can be high, though some are inexpensive and readily available.[5] | Enzyme costs can be a factor, but they are often reusable, and the overall process can be more cost-effective.[19] |
Conclusion: Selecting the Optimal Resolution Strategy
Both chemical and enzymatic resolution methods are valuable tools for obtaining enantiomerically pure amines. The choice between them depends on several factors, including the specific properties of the amine, the desired scale of production, cost considerations, and environmental impact.
Chemical resolution remains a robust and widely used technique, particularly when a suitable and affordable resolving agent is available.[18] However, the empirical nature of optimizing the crystallization process can be time-consuming.
Enzymatic resolution offers a highly selective and environmentally friendly alternative that operates under mild conditions.[9] The development of dynamic kinetic resolution has further enhanced its appeal by enabling theoretical yields of up to 100%.[16] As the field of biocatalysis continues to advance, with the discovery and engineering of new enzymes, the applicability and efficiency of enzymatic resolution are expected to expand even further. For researchers and drug development professionals, a thorough evaluation of both approaches is essential to select the most effective and sustainable method for their specific needs.
References
- 1. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chimia.ch [chimia.ch]
- 14. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 15. scite.ai [scite.ai]
- 16. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 17. diva-portal.org [diva-portal.org]
- 18. rsc.org [rsc.org]
- 19. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 20. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Confirmation of Stereochemistry for (S)-1,1-diphenylpropan-2-amine
In the landscape of drug development and materials science, the precise determination of a molecule's absolute stereochemistry is not merely an academic exercise but a critical determinant of its biological activity, efficacy, and safety. For chiral molecules such as (S)-1,1-diphenylpropan-2-amine, a precursor and key intermediate in various synthetic pathways, unambiguous confirmation of its three-dimensional structure is paramount. This guide provides an in-depth comparison of three powerful spectroscopic techniques—Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Electronic Circular Dichroism (ECD)—for the stereochemical elucidation of this important chiral amine. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative advantages of each method, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge: Unambiguous Assignment of Absolute Configuration
This compound possesses a single stereocenter, making it a chiral molecule existing as a pair of enantiomers. While these enantiomers exhibit identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ dramatically. Therefore, confirming that the desired (S)-enantiomer has been synthesized and is not contaminated with its (R)-counterpart is a crucial quality control step.
Vibrational Circular Dichroism (VCD): A Definitive Approach
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique is exceptionally sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation in solution.[2] The VCD spectra of two enantiomers are exact mirror images of each other, providing a definitive method for stereochemical assignment when compared with theoretical predictions.[3][4]
The VCD Workflow: From Sample to Structure
The power of VCD lies in the synergy between experimental measurement and quantum mechanical calculations. The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretically calculated spectrum for one of the enantiomers.[5]
Diagram: VCD Experimental and Computational Workflow
Caption: Workflow for absolute configuration determination using VCD.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[5] The choice of solvent is critical to avoid interference from solvent absorption bands in the spectral regions of interest.
-
Instrumentation: Utilize a VCD spectrometer, which typically consists of an infrared light source, a linear polarizer, a photoelastic modulator (PEM) to generate circularly polarized light, a sample compartment, and a detector.[5]
-
Data Acquisition: Collect both the IR and VCD spectra simultaneously. Data collection times can range from one to several hours to achieve a satisfactory signal-to-noise ratio, as VCD signals are inherently weak.[5][6]
-
Computational Modeling: Perform ab initio Density Functional Theory (DFT) calculations to predict the VCD spectrum of the (S)-enantiomer. This involves a conformational search, geometry optimization of the most stable conformers, and subsequent frequency and VCD intensity calculations.[5]
-
Spectral Comparison: A direct, visual comparison between the experimental and the Boltzmann-averaged calculated VCD spectra allows for an unambiguous assignment of the absolute configuration. A good match confirms the (S)-stereochemistry.
NMR Spectroscopy: Leveraging Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While standard NMR techniques cannot differentiate between enantiomers, the use of chiral auxiliaries, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can overcome this limitation.[7][8] These agents interact with the enantiomeric amine to form diastereomers or diastereomeric complexes, which exhibit distinct NMR signals.[7]
Mosher's Amide Analysis: A Classic CDA Approach
One of the most reliable and widely used methods involves the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or its acid chloride.[9][10] The amine is derivatized with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric amides.[9] The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration.[10][11]
Diagram: Mosher's Amide Analysis Workflow
Caption: Workflow for Mosher's amide analysis.
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: In two separate NMR tubes, react a small amount (e.g., 5 mg) of this compound with a slight excess of (R)-MTPA chloride in one tube and (S)-MTPA chloride in the other.[12] A non-polar deuterated solvent like CDCl₃ is typically used, and a hindered base (e.g., pyridine) is added to scavenge the HCl byproduct.
-
NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric amide samples.
-
Data Analysis: Carefully assign the proton signals for each diastereomer, particularly those close to the newly formed amide bond and the stereocenter. Calculate the chemical shift differences (Δδ = δS - δR) for these protons.[12] The sign of the Δδ values for protons on either side of the stereocenter, when analyzed with the Mosher model, reveals the absolute configuration.[11]
Chiral Solvating Agents (CSAs): A Non-covalent Alternative
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[13] This interaction is strong enough to induce chemical shift non-equivalence in the NMR spectrum, allowing for the differentiation of enantiomers.[14][15] For amines, acidic CSAs like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or phosphoric acids are often effective.[16][17]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve the this compound sample in a suitable deuterated solvent (typically non-polar, like CDCl₃).[16][17]
-
Addition of CSA: Add an enantiomerically pure CSA (e.g., (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) to the NMR tube.[16] The optimal ratio of CSA to analyte may need to be determined empirically, but a 2:1 ratio is a good starting point.[15]
-
NMR Acquisition: Record the ¹H NMR spectrum. The presence of the CSA should induce splitting of signals corresponding to the two enantiomers if a racemic mixture were present. For an enantiomerically pure sample, only one set of signals will be observed.
-
Confirmation: To confirm the assignment, the experiment can be repeated with the other enantiomer of the CSA, which should result in a predictable shift in the analyte's signals.
Electronic Circular Dichroism (ECD): Probing Electronic Transitions
Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible region of the electromagnetic spectrum.[18] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.[18] Similar to VCD, the assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations.[19]
Diagram: ECD Analysis Workflow
Caption: Workflow for absolute configuration determination using ECD.
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent that is transparent in the UV region of interest (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the ECD spectrum using a CD spectrometer.
-
Computational Modeling: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the ECD spectrum. This involves identifying low-energy conformers and calculating their electronic transitions.[19]
-
Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged theoretical spectrum to assign the absolute configuration.[19]
Comparative Analysis of Techniques
| Feature | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of circularly polarized IR light by vibrational transitions. | Formation of diastereomers or diastereomeric complexes with distinct NMR signals. | Differential absorption of circularly polarized UV-Vis light by electronic transitions. |
| Sample Req. | 5-10 mg, high purity. | ~5 mg per experiment (CDA); variable for CSA. | Microgram quantities, high purity. |
| Experimental Time | 1-8 hours for data acquisition. | Minutes to hours (including derivatization for CDAs). | Minutes for data acquisition. |
| Computational Need | Essential for absolute configuration. | Not required for CSA; helpful for interpreting complex CDA spectra. | Essential for absolute configuration. |
| Conclusiveness | High; provides a molecular fingerprint. | High for CDA (Mosher's); can be ambiguous for some CSAs. | High, but sensitive to conformation and solvent effects.[20][21] |
| Applicability | Broadly applicable to molecules with chiral centers. | Requires a suitable functional group for derivatization or interaction. | Requires a chromophore near the stereocenter. |
Conclusion: Selecting the Optimal Method
The choice of spectroscopic technique for confirming the stereochemistry of this compound depends on the specific requirements of the analysis, available instrumentation, and the desired level of certainty.
-
Vibrational Circular Dichroism (VCD) stands out as the most definitive and unambiguous method. Its reliance on a rich fingerprint of vibrational transitions makes the comparison with theoretical spectra exceptionally robust. While it requires a larger sample size and longer acquisition times, the confidence it provides in the stereochemical assignment is unparalleled.
-
NMR spectroscopy with chiral auxiliaries , particularly Mosher's amide analysis, is a powerful and widely accessible technique. It offers a clear-cut method for determining absolute configuration without the need for complex computational resources, making it a practical choice for many synthetic and quality control laboratories. The use of CSAs offers a rapid, non-destructive alternative, though the results can sometimes be less conclusive.
-
Electronic Circular Dichroism (ECD) is a highly sensitive technique that is particularly well-suited for molecules with strong chromophores near the stereocenter. The diphenyl moiety in the target molecule makes it a good candidate for ECD analysis. The speed of data acquisition is a significant advantage, although, like VCD, it necessitates computational modeling for a definitive assignment.
For the highest level of scientific rigor in drug development and materials science, a combination of these techniques can provide complementary and corroborative evidence. For instance, an initial rapid screen with NMR using a CSA could be followed by a definitive VCD analysis for final confirmation and regulatory submissions. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize the stereochemistry of critical chiral molecules like this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. gaussian.com [gaussian.com]
- 3. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mosher's acid - Wikipedia [en.wikipedia.org]
- 11. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06832B [pubs.rsc.org]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Determination of Enantionmeric Excess: Chiral HPLC vs. NMR Spectroscopy
In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is a critical parameter. The differential pharmacological, toxicological, and metabolic profiles of enantiomers necessitate robust and accurate analytical methods to quantify their relative abundance.[1][2][3] This guide provides an in-depth, objective comparison of two principal techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate technique for specific analytical challenges.
The Foundational Principles of Enantiomeric Differentiation
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[4] This inherent similarity presents a significant analytical challenge. Both Chiral HPLC and NMR spectroscopy overcome this by introducing a chiral element into the analytical system, thereby creating diastereomeric interactions that can be distinguished and quantified.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1] The sample, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times.[1] The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess.[1][4]
The success of a chiral HPLC separation is fundamentally dependent on the choice of the CSP. Common types of CSPs include:
-
Polysaccharide-based: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability in separating a wide range of chiral compounds.[5][6]
-
Pirkle-type: These "brush-type" phases are based on the principle of reciprocal chiral recognition and are effective for a variety of compound classes.[5][7]
-
Protein-based: Columns with immobilized proteins can offer high selectivity but may have limitations in terms of mobile phase compatibility and loadability.[6]
-
Cyclodextrin-based: These CSPs utilize the inclusion complexation properties of cyclodextrins for chiral recognition.[8]
-
Macrocyclic glycopeptide antibiotic-based: These phases are particularly useful for the separation of chiral amino acids and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in its standard form, cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency). To determine enantiomeric excess, a chiral auxiliary must be introduced to create a diastereomeric environment.[9] This leads to non-equivalent magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of the relative amounts of each enantiomer.[1]
There are two primary approaches in NMR for ee determination:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral derivatizing agent to form a mixture of diastereomers.[10][11] These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers. Common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent.[12][13] This interaction is sufficient to induce chemical shift differences between the enantiomers in the NMR spectrum. CSAs are advantageous as they do not require chemical modification of the analyte.[12][13]
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating protocols for the determination of enantiomeric excess using both chiral HPLC and NMR spectroscopy.
Chiral HPLC Workflow
The determination of enantiomeric excess by chiral HPLC involves a systematic process of method development, sample analysis, and data interpretation.
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL).[4]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically sufficient.[14]
-
Chiral Column: Select an appropriate chiral stationary phase based on the chemical nature of the analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point for a wide range of compounds.[4][15]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is common for normal-phase separations. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: Set the UV detector to a wavelength where the analyte exhibits strong absorbance.[4]
-
-
Method Development and Optimization:
-
Inject a racemic standard of the analyte to confirm that the chosen column and mobile phase can separate the two enantiomers.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomer peaks for accurate quantification.[4]
-
The elution order of the enantiomers can be determined by injecting a sample enriched with a known enantiomer.
-
-
Data Acquisition and Analysis:
-
Inject the sample to be analyzed.
-
Integrate the peak areas of the two enantiomer peaks in the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:[4] % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
NMR Spectroscopy Workflow
The use of NMR for ee determination offers a rapid alternative to HPLC, particularly when using chiral solvating agents.
Experimental Protocol: Determination of Enantiomeric Excess by NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the analyte and dissolve it in a deuterated solvent (e.g., CDCl3) in an NMR tube. A typical concentration is 5-10 mg in 0.6 mL of solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte to identify characteristic peaks.
-
-
Addition of Chiral Solvating Agent (CSA):
-
Select an appropriate CSA based on the functional groups present in the analyte.
-
Add a molar equivalent of the CSA to the NMR tube containing the analyte solution.
-
Gently mix the contents of the NMR tube.
-
-
Spectral Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Observe the splitting of one or more signals of the analyte into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the areas of the two resolved signals.
-
Calculate the enantiomeric excess (% ee) based on the ratio of the integrals: % ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Head-to-Head Comparison: Chiral HPLC vs. NMR Spectroscopy
The choice between chiral HPLC and NMR spectroscopy for the determination of enantiomeric excess is contingent upon several factors, including the specific requirements of the analysis, sample throughput needs, and available instrumentation.[1]
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers based on differential interaction with a chiral stationary phase.[1] | Formation of diastereomeric species with distinct NMR signals.[1] |
| Sensitivity | High (µg/mL to ng/mL level).[16] | Moderate (mg/mL level). |
| Accuracy & Precision | High, with proper method validation can achieve <1% error.[17] | Generally good, with accuracy often within ±5-10%.[18] |
| Sample Throughput | Lower, due to method development and run times (typically 10-60 min per sample).[18] | Higher, with spectra acquired in minutes. Ideal for high-throughput screening.[18] |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Often faster, especially with CSAs, involving screening of a few auxiliaries. |
| Sample Consumption | Low per injection, but method development can consume more material. | Relatively low (a few milligrams per analysis).[18] |
| Solvent Consumption | High, especially during method development and analysis of multiple samples.[18] | Low (typically <1 mL of deuterated solvent per sample).[18] |
| Cost (Instrument) | Moderate to high. | High. |
| Cost (Consumables) | High (chiral columns can be expensive). | Moderate (deuterated solvents and chiral auxiliaries). |
| Destructive/Non-destructive | Destructive (sample is consumed). | Non-destructive (sample can be recovered). |
| Regulatory Acceptance | Well-established and widely accepted for quality control and regulatory filings.[19] | Primarily used in research and development; may require more extensive validation for regulatory submissions. |
Concluding Remarks and Future Perspectives
Both chiral HPLC and NMR spectroscopy are powerful and indispensable tools for the determination of enantiomeric excess. Chiral HPLC remains the gold standard for accurate and precise quantification, particularly in regulated environments such as the pharmaceutical industry.[3][16] Its high sensitivity and established validation protocols make it the method of choice for final product release and stability testing.[20]
NMR spectroscopy, on the other hand, offers a significant advantage in terms of speed and sample throughput, making it an ideal technique for high-throughput screening, reaction monitoring, and rapid analysis in research and development settings.[1][18] The non-destructive nature of the technique is also a key benefit when dealing with precious samples.
For a comprehensive and robust validation of enantiomeric excess, the orthogonal application of both techniques can be highly beneficial. A rapid screen by NMR can provide initial insights, which can then be confirmed and quantified with high precision by chiral HPLC. This dual approach provides a high degree of confidence in the analytical results, ensuring the stereochemical integrity of chiral molecules.
The continuous development of new chiral stationary phases for HPLC and novel chiral solvating and derivatizing agents for NMR will undoubtedly further enhance the capabilities of these techniques, providing scientists with even more powerful tools to address the challenges of chiral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. uma.es [uma.es]
- 15. benchchem.com [benchchem.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. experts.umn.edu [experts.umn.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fda.gov [fda.gov]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to the Synthesis of (S)-1,1-Diphenylpropan-2-amine: A Cost-Benefit Analysis
For drug development professionals and researchers in organic synthesis, the selection of a synthetic pathway is a critical decision governed by a delicate balance of cost, efficiency, scalability, and stereochemical control. (S)-1,1-diphenylpropan-2-amine is a valuable chiral building block, and its efficient synthesis is of considerable interest. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this compound, offering the technical insights and experimental data necessary to make an informed choice for your specific research or production needs.
Introduction: The Strategic Importance of Chiral Amines
Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity.[1][2][3] this compound, with its distinct stereocenter and bulky diphenyl groups, serves as a crucial intermediate and chiral ligand in asymmetric synthesis.[4] The challenge, therefore, lies not just in its synthesis but in achieving high enantiomeric purity in a cost-effective and scalable manner. This guide will dissect three common strategies: classical resolution, asymmetric reductive amination, and the use of a chiral auxiliary.
Comparative Overview of Synthetic Routes
The choice of a synthetic route is a multi-faceted decision. Key factors include the cost of raw materials, the number of steps, overall yield, stereoselectivity, and safety considerations.[5] A summary of the key performance indicators for the routes discussed in this guide is presented below.
Table 1: High-Level Comparison of Synthetic Routes
| Parameter | Route 1: Classical Resolution | Route 2: Asymmetric Reductive Amination | Route 3: Chiral Auxiliary (Sulfinamide) |
| Starting Materials | 1,1-diphenylpropan-2-one, Ammonia, (R)-Mandelic Acid | 1,1-diphenylpropan-2-one, Ammonia | 1,1-diphenylpropan-2-one, (R)-tert-Butanesulfinamide |
| Key Advantage | Utilizes inexpensive reagents; well-established technique. | High atom economy; direct asymmetric induction. | High diastereoselectivity; reliable and predictable. |
| Key Disadvantage | Theoretical max yield of 50% (without racemization); laborious.[6][7] | Requires specialized, often expensive, chiral catalyst. | Stoichiometric use of a costly chiral auxiliary.[8] |
| Typical Overall Yield | 40-50% (of the desired enantiomer)[4] | ~85%[4] | ~80-90% |
| Enantiomeric Excess (ee) | >98% (after recrystallization) | ~92%[4] | >99% (as diastereomeric excess) |
| Estimated Cost | Low to Moderate | High (catalyst cost) | Moderate to High (auxiliary cost) |
| Scalability | Can be challenging due to multiple crystallizations. | Good, dependent on catalyst loading and stability. | Good, but cost of auxiliary can be a factor at scale. |
In-Depth Analysis of Synthetic Routes
Route 1: Classical Resolution via Diastereomeric Salt Formation
This is a traditional and often go-to method for separating enantiomers. It relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[6][9]
Scientific Rationale: The racemic amine is reacted with a chiral resolving agent, in this case, a chiral acid like (R)-mandelic acid, to form a pair of diastereomeric salts.[4][6] Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. The less soluble salt will preferentially crystallize, allowing for its separation by simple filtration. Subsequent treatment with a base regenerates the enantiomerically pure amine. The major drawback is the inherent 50% maximum yield for the desired enantiomer, although the unwanted enantiomer can sometimes be racemized and recycled.[2][6][7]
Workflow Diagram:
Caption: Workflow for Classical Resolution.
Experimental Protocol:
-
Synthesis of Racemic Amine: To a solution of 1,1-diphenylpropan-2-one in methanol, add ammonium acetate and sodium cyanoborohydride. Stir at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to yield racemic 1,1-diphenylpropan-2-amine.
-
Salt Formation: Dissolve the racemic amine in ethanol. In a separate flask, dissolve an equimolar amount of (R)-mandelic acid in ethanol.[4]
-
Crystallization: Add the mandelic acid solution to the amine solution. Heat the mixture to dissolve all solids, then allow it to cool slowly to room temperature to form crystals.
-
Isolation: Collect the crystals by vacuum filtration. These crystals will be enriched in the (S)-amine-(R)-mandelic acid salt. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.[4]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a strong base, such as 2M NaOH, until the pH is >12. Extract the aqueous layer with dichloromethane. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Catalytic Asymmetric Reductive Amination
This modern approach introduces the chiral center in a single, highly atom-economical step, avoiding the 50% yield limitation of classical resolution.[4]
Scientific Rationale: Reductive amination is a cornerstone of amine synthesis.[10][11] In the asymmetric variant, a prochiral ketone (1,1-diphenylpropan-2-one) reacts with an amine source (like ammonia) to form a prochiral imine intermediate. This intermediate is then hydrogenated in the presence of a chiral transition-metal catalyst, such as a Ru-BINAP complex.[4] The chiral environment provided by the catalyst directs the hydrogenation to one face of the imine, resulting in the preferential formation of one enantiomer of the amine.
Workflow Diagram:
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, charge 1,1-diphenylpropan-2-one, a chiral catalyst such as a Ru-BINAP complex, and a solvent like methanol saturated with ammonia.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 atm). Heat the reaction mixture (e.g., to 50-80 °C) and stir for 12-24 hours.
-
Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with brine. The product can be purified by column chromatography or crystallization to yield this compound. A recent study reported achieving 85% yield and 92% ee using this method.[4]
Route 3: Diastereoselective Synthesis Using a Chiral Auxiliary
This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent stereocenter-forming reaction. Ellman's tert-butanesulfinamide is a highly effective and widely used chiral auxiliary for the synthesis of amines.[3][12]
Scientific Rationale: The prochiral ketone is first condensed with (R)-tert-butanesulfinamide to form an N-sulfinyl imine. The chiral sulfinyl group effectively shields one face of the C=N double bond. Subsequent reduction of this imine, for example with sodium borohydride, occurs from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The final step is the acidic cleavage of the sulfinamide auxiliary, which can often be recovered and reused.[8]
Workflow Diagram:
Caption: Workflow for Chiral Auxiliary-based Synthesis.
Experimental Protocol:
-
Imine Formation: To a solution of 1,1-diphenylpropan-2-one and (R)-tert-butanesulfinamide in an anhydrous solvent like THF, add a Lewis acid catalyst such as Ti(OEt)4. Heat the mixture to reflux for 5-12 hours.
-
Diastereoselective Reduction: Cool the reaction mixture to -78 °C. Add a reducing agent, such as sodium borohydride, portion-wise and stir for several hours at low temperature.
-
Work-up: Quench the reaction by the addition of methanol, followed by saturated aqueous NaCl solution. Extract the product with ethyl acetate.
-
Auxiliary Cleavage: Dissolve the crude product in methanol and add a solution of HCl in dioxane. Stir at room temperature for 1 hour.
-
Purification: Concentrate the mixture and perform a standard aqueous work-up with base to isolate the free amine. Purify by column chromatography to yield this compound with high enantiopurity.
Cost-Benefit Decision Framework
The optimal route is highly dependent on the specific context of the synthesis.
-
For Academic/Exploratory Research: The Chiral Auxiliary Route (Route 3) is often preferred. It offers very high stereoselectivity and is generally reliable, making it ideal for obtaining high-purity material for further studies, even if the upfront cost of the auxiliary is higher.
-
For Initial Scale-Up/Process Development: Asymmetric Reductive Amination (Route 2) presents a compelling case. Its high atom economy and potential for high throughput make it attractive for producing kilogram quantities. The primary investment is in the catalyst and high-pressure equipment.
-
For Large-Scale Industrial Production: Classical Resolution (Route 1) , especially if coupled with an efficient racemization and recycling process for the unwanted enantiomer, can be the most economically viable option.[2][7] The low cost of the resolving agent and the use of standard equipment are significant advantages, provided the lower intrinsic yield and operational complexity are manageable.
Conclusion
The synthesis of this compound can be approached through several effective strategies. Classical resolution offers an economical, albeit lower-yielding, pathway suitable for large-scale production where infrastructure for recycling is in place. Asymmetric reductive amination provides a more modern, atom-economical, and direct route ideal for process development. Finally, the use of a chiral auxiliary like tert-butanesulfinamide delivers excellent stereocontrol, making it a reliable choice for research and discovery applications where purity is paramount. A thorough evaluation of project-specific goals concerning cost, scale, and required purity will ultimately guide the selection of the most appropriate synthetic route.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. This compound (67659-37-4) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
Performance of different chiral stationary phases for amine separation.
An Expert's Guide to Chiral Stationary Phases for Amine Enantioseparation: A Performance Comparison
For researchers and professionals in drug development, the successful separation of chiral amines is a frequent and critical challenge. Enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles, making robust enantioseparation methods essential for safety, efficacy, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the cornerstone techniques for achieving these separations.[2]
However, the sheer variety of available CSPs can be daunting. Selecting the optimal stationary phase is paramount for developing an efficient, reproducible, and scalable method. This guide provides an in-depth comparison of the performance of major CSP classes for amine separation, grounded in experimental data and field-proven insights. We will move beyond simple product lists to explain the causality behind method development choices, ensuring you can select the right tool for your analytical challenge.
An Overview of Leading CSP Classes for Amine Separation
The interaction between a chiral amine and a CSP is a complex interplay of forces, including hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole or ionic interactions.[3] The chemical nature of the CSP dictates which of these interactions dominate, defining its selectivity. For amine separation, four major classes of CSPs have proven to be the most effective: Polysaccharide-based, Cyclofructan-based, Macrocyclic Glycopeptide-based, and Cyclodextrin-based phases.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, typically coated or bonded to a silica support, are the workhorses of the chiral separation field.[4] Their helical polymer structures create chiral grooves and cavities, offering a wide range of selectivities for diverse compound classes.[1] Their versatility is a key advantage, as they can be operated in normal-phase, reversed-phase, and polar organic modes.[5]
-
Cyclofructan-Based CSPs: A more recent but highly impactful addition, cyclofructans are cyclic oligosaccharides that possess unique chiral recognition capabilities, particularly for primary amines.[6] Larihc® CF6-P, a popular cyclofructan-based CSP, has demonstrated exceptionally high success rates for the separation of primary amines, often outperforming other CSP classes in screening studies.[7]
-
Macrocyclic Glycopeptide-Based CSPs: Also known as antibiotic-type CSPs, selectors like vancomycin and teicoplanin offer a complex array of interaction sites.[8][9] These include hydrophobic pockets, aromatic rings, and multiple acidic and basic functional groups, which allow for multimodal interactions (ion-exchange, hydrogen bonding, etc.).[10][11] This complexity results in broad enantioselectivity, especially for amino acids and other molecules with primary amine functionalities.[10]
-
Cyclodextrin-Based CSPs: Composed of cyclic glucose units, cyclodextrins have a toroidal structure with a hydrophobic interior and a hydrophilic exterior.[2] Chiral recognition primarily occurs through the formation of inclusion complexes, where the analyte (or a portion of it) fits into the cyclodextrin cavity.[12] Derivatization of the hydroxyl groups on the rim of the cyclodextrin is crucial for enhancing its enantioselective capabilities.[5]
Performance Comparison: A Data-Driven Analysis
Objective comparison requires screening a diverse set of analytes across different platforms. Several key studies provide the data necessary for a robust evaluation.
A comprehensive screening of 39 underivatized chiral primary amines on seven different CSPs (six polysaccharide-based and one cyclofructan-based) revealed significant performance differences.[7] In the polar organic mode, the cyclofructan-based Larihc CF6-P column successfully resolved all but one of the 39 amines, demonstrating the highest overall success rate.[7]
Another comparative study evaluated cyclofructan, cyclodextrin, and polysaccharide-based CSPs for the separation of various pharmaceuticals. The R-naphthylethyl carbamate cyclofructan CSP (RN-CF6) was identified as the most broadly applicable and efficient phase for analytes including primary and tertiary amines.[13][14]
The choice between HPLC and SFC also impacts performance. For amine separation on cyclofructan phases, SFC often provides superior peak symmetry and faster analysis times compared to HPLC.[15][16]
Performance Summary Table
| Chiral Stationary Phase Class | Primary Amine Success Rate | Key Strengths | Optimal Modes | Common Mobile Phase Additives |
| Cyclofructan-Based | Very High (>95% in some studies[7]) | Excellent for primary amines, good peak shape in SFC.[15] | Polar Organic, SFC | Trifluoroacetic Acid (TFA) + Triethylamine (TEA)[7] |
| Polysaccharide-Based | Good to Very Good | Broad applicability, versatile solvent choices, well-established.[1][4] | Normal Phase, Polar Organic | Diethylamine (DEA), Butylamine[17] |
| Macrocyclic Glycopeptide | Very Good | Broad selectivity due to multiple interaction mechanisms.[8][9] | Reversed-Phase, Polar Organic | Acetic Acid, Ammonium Acetate, TEAA[18] |
| Cyclodextrin-Based | Good | Effective for analytes that fit into the hydrophobic cavity.[2] | Reversed-Phase, Polar Organic | Buffers (e.g., phosphate, acetate) |
| Crown Ether-Based | Excellent for Primary Amines | High selectivity specifically for primary amines.[2] | Reversed-Phase (Acidic) | Perchloric Acid, TFA[7][15] |
The Decisive Role of the Mobile Phase and Additives
For basic analytes like amines, the mobile phase composition—specifically the choice of additives—is as critical as the CSP itself. Amines are prone to strong, non-enantioselective interactions with residual silanol groups on the silica support surface, leading to poor peak shape and low efficiency.[19] Mobile phase additives are used to suppress these deleterious interactions and modulate the ionization state of the analyte.
Causality Behind Additive Selection:
-
For Polysaccharide CSPs: Basic additives like diethylamine (DEA) or butylamine are typically required.[17] They compete with the analyte for active silanol sites, improving peak symmetry.
-
For Cyclofructan CSPs: A combination of a weak acid (like TFA or acetic acid) and a weak base (like TEA) is often optimal. The acid ensures the primary amine is protonated (-NH3+), which is essential for the primary interaction mechanism with the crown-ether-like structure of the cyclofructan. The TEA then acts as the silanol-masking agent.[16] Interestingly, stronger bases like butylamine have been shown to be detrimental to enantio-recognition on this phase, likely by competing too strongly with the analyte for the chiral selector itself.[7]
-
For Macrocyclic Glycopeptide CSPs: These phases can operate via ion-exchange. Therefore, buffered mobile phases or volatile additives like triethylammonium acetate (TEAA) are used to control pH and ionic strength, thereby modulating retention and selectivity.[18]
Experimental Section: Protocol for CSP Screening
This section provides a generalized, step-by-step protocol for screening CSPs for a novel chiral primary amine. The goal of the initial screen is not baseline resolution, but to identify "hits"—conditions that show any degree of enantioselectivity.
CSP Screening Workflow
Caption: General workflow for screening chiral stationary phases.
Step-by-Step Methodology
-
Analyte and Mobile Phase Preparation:
-
Prepare a 1 mg/mL stock solution of the racemic amine in methanol or a suitable solvent.
-
Prepare the screening mobile phases. For a primary amine screen, a good starting point is:
-
-
Instrumentation and Columns:
-
System: An HPLC or SFC system with a UV detector.
-
Columns:
-
Larihc CF6-P (or equivalent cyclofructan column)
-
Chiralpak IA, IB, IC (or equivalent polysaccharide columns)
-
Chirobiotic V or T (or equivalent macrocyclic glycopeptide column)
-
-
Typical Dimensions: 150 x 4.6 mm, 5 µm particle size.
-
-
Screening Execution:
-
Equilibrate the first column with the first mobile phase for at least 10 column volumes.
-
Set the flow rate: 1.0 mL/min for HPLC, 3.0 mL/min for SFC.
-
Set the column temperature to 25 °C.
-
Inject 5 µL of the analyte solution.
-
Run the chromatogram for 10-15 minutes.
-
Repeat for each column and mobile phase combination, ensuring proper column flushing and equilibration between methods.
-
-
Data Analysis and Optimization:
-
Examine the chromatograms for any peak splitting, which indicates enantioselectivity. Calculate the selectivity factor (α).
-
For the column/mobile phase combination that provides the best "hit" (highest α and best peak shape), proceed to optimization.
-
Optimization may involve adjusting the organic modifier percentage, changing the alcohol modifier (e.g., ethanol vs. isopropanol), or adjusting the column temperature.[15]
-
A Deeper Look: Chiral Recognition Mechanisms
Understanding the mechanism of separation is key to rational method development and troubleshooting.
References
- 1. eijppr.com [eijppr.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scas.co.jp [scas.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chiraltech.com [chiraltech.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Chiral Resolution Protocols: Navigating HPLC, SFC, and CE for Robust Enantiopurity Assessment
In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is not merely a technical necessity but a cornerstone of drug safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reproducible analytical methods for their separation and quantification. This guide provides an in-depth, objective comparison of the three principal techniques employed for chiral resolution: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Drawing from a synthesis of established methodologies and inter-laboratory comparison insights, this document serves as a practical resource for researchers, scientists, and drug development professionals in selecting, developing, and validating reliable chiral separation protocols.
The Criticality of Inter-Laboratory Concordance in Chiral Analysis
The transfer of analytical methods between laboratories is a critical phase in the lifecycle of a pharmaceutical product. A chiral resolution protocol that performs exceptionally in one laboratory may falter in another due to subtle variations in instrumentation, reagent sources, and environmental conditions. Therefore, a thorough understanding of a method's ruggedness and reproducibility is paramount. Inter-laboratory comparison studies, often referred to as round-robin or collaborative studies, are the gold standard for assessing the transferability and overall reliability of an analytical method.[1] These studies provide invaluable data on the expected variability of a method when performed by different analysts in different locations, ultimately ensuring consistent product quality.
Core Techniques for Chiral Resolution: A Comparative Overview
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. This can be achieved through a chiral stationary phase (CSP) in chromatography, a chiral additive in the mobile phase or background electrolyte, or by derivatization with a chiral reagent. HPLC, SFC, and CE have emerged as the dominant techniques for direct chiral separations, each with its own set of advantages and limitations.[2][3]
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a mature and widely adopted technique for enantiomeric separations.[3][4] It offers a high degree of versatility through a vast array of commercially available chiral stationary phases (CSPs), catering to a wide range of chemical entities.[4]
Scientific Rationale: The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilitites. This results in different retention times for the two enantiomers, allowing for their separation. The choice of CSP and mobile phase composition is critical in achieving optimal selectivity and resolution. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are among the most versatile and widely used due to their broad applicability.[5]
Inter-Laboratory Performance: While HPLC methods can be highly robust, their transfer between laboratories requires careful consideration of several factors. Variations in column packing, mobile phase preparation, and instrument dead volume can influence retention times and resolution. Collaborative studies are essential to establish the ruggedness of a chiral HPLC method and to define acceptable system suitability criteria that ensure consistent performance across different laboratories.[1]
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has gained significant traction as a powerful alternative to normal-phase HPLC for chiral separations.[6] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent.
Scientific Rationale: The low viscosity and high diffusivity of supercritical fluids allow for faster analysis times and higher efficiency compared to HPLC.[6][7] The separation mechanism in chiral SFC is similar to that in normal-phase HPLC, relying on interactions with the CSP. The use of CO2 as the main mobile phase component makes SFC a more environmentally friendly ("greener") technique due to reduced organic solvent consumption.[8] Studies have shown that for many compounds, SFC can provide superior resolution in a shorter timeframe compared to HPLC.[9][10]
Inter-Laboratory Performance: The transfer of SFC methods can present unique challenges. The compressibility of the supercritical fluid mobile phase makes the system more sensitive to pressure and temperature fluctuations. Therefore, precise control over backpressure and column temperature is crucial for ensuring reproducibility between different SFC systems.[8] However, with well-defined protocols and robust instrumentation, chiral SFC methods can be successfully transferred and validated across multiple laboratories.
Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Contender
Chiral CE is a high-resolution separation technique that offers distinct advantages, particularly in terms of efficiency and minimal sample consumption.[11][12][13]
Scientific Rationale: In chiral CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, different migration times. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[12][14] The high efficiency of CE stems from the flat flow profile of the electroosmotic flow (EOF), which minimizes band broadening.
Inter-Laboratory Performance: The reproducibility of migration times in CE can be influenced by factors such as capillary surface chemistry, buffer composition, and temperature. Careful control of these parameters is essential for achieving consistent results across different laboratories. While less common than HPLC and SFC in routine quality control environments, chiral CE is a powerful tool for challenging separations and for applications where sample volume is limited.[11]
Quantitative Comparison of Chiral Resolution Protocols
The following table summarizes key performance parameters for the three techniques based on a comprehensive review of published data, including comparative studies. It is important to note that these are general trends, and the optimal technique will always be analyte-dependent.
| Performance Parameter | Chiral HPLC | Chiral SFC | Chiral Capillary Electrophoresis (CE) |
| Resolution (Rs) | Good to Excellent | Often Superior to HPLC[9] | Excellent |
| Analysis Time | Moderate to Long | Fast (typically 3-5 times faster than HPLC)[7] | Very Fast |
| Solvent Consumption | High | Low (significantly reduced organic solvent use)[8] | Very Low |
| Method Development | Well-established, wide variety of CSPs | Rapid screening capabilities | Requires optimization of buffer and selector |
| Robustness/Reproducibility | Generally good with proper validation | Sensitive to pressure and temperature | Can be influenced by capillary surface |
| Sample Volume Requirement | Microliters | Microliters | Nanoliters |
| Cost of Operation | Moderate | Lower than HPLC (due to solvent savings) | Low |
Experimental Workflows and Protocols
To ensure the successful implementation and transfer of chiral resolution methods, detailed and validated protocols are essential. The following sections provide representative experimental workflows and step-by-step protocols for each technique.
Chiral HPLC Method Development and Validation Workflow
Caption: Workflow for Chiral HPLC Method Development, Validation, and Transfer.
Representative Chiral HPLC Protocol:
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio determined during method development (e.g., 90:10 v/v). For acidic or basic analytes, a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) may be required.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, often 25 °C.
-
Detection: UV detection at the wavelength of maximum absorbance for the analyte.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the solution through a 0.45 µm filter prior to injection.
-
System Suitability: Before sample analysis, inject a standard solution containing both enantiomers to verify system performance. Key parameters to monitor include resolution (Rs > 1.5 for baseline separation), theoretical plates (N), and tailing factor (T).
Chiral SFC Method Development and Validation Workflow
Caption: Workflow for Chiral SFC Method Development, Validation, and Transfer.
Representative Chiral SFC Protocol:
-
Instrumentation: SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a backpressure regulator (BPR), and a UV-Vis or PDA detector.
-
Chiral Stationary Phase: Similar CSPs as used in normal-phase HPLC are often effective (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol, or isopropanol). The percentage of the modifier is a key parameter for optimization.
-
Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.
-
Backpressure: Maintained at a constant level, typically between 100 and 200 bar.
-
Column Temperature: Controlled, often between 30 °C and 40 °C.
-
Detection: UV detection at the appropriate wavelength.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically the modifier or a stronger solvent in small volumes.
-
System Suitability: Similar to HPLC, system suitability testing is crucial to ensure consistent performance, with a focus on resolution and peak shape.
Chiral CE Method Development and Validation Workflow
Caption: Workflow for Chiral CE Method Development, Validation, and Transfer.
Representative Chiral CE Protocol:
-
Instrumentation: Capillary electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a detector (typically UV-Vis).
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing the chiral selector (e.g., a cyclodextrin derivative at a concentration of 5-20 mM).
-
Voltage: Applied voltage is typically in the range of 15-30 kV.
-
Temperature: Capillary temperature is controlled to ensure reproducible migration times.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample plug.
-
Detection: On-capillary UV detection.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.
-
System Suitability: Monitor migration times, resolution, and peak efficiency to ensure consistent performance.
Conclusion and Future Perspectives
The selection of an appropriate chiral resolution protocol is a critical decision in pharmaceutical development that requires a comprehensive understanding of the available techniques and the specific requirements of the analyte. While chiral HPLC remains the most established and widely used method, the speed, efficiency, and environmental benefits of chiral SFC are making it an increasingly attractive alternative. Chiral CE offers unparalleled efficiency and is particularly valuable for challenging separations and when sample volume is limited.
Ultimately, the most reliable approach to ensuring the quality and consistency of enantiomeric purity data is through rigorous method validation and inter-laboratory comparison studies. By establishing robust and transferable analytical methods, the pharmaceutical industry can confidently ensure the safety and efficacy of chiral drugs. The continued development of novel chiral stationary phases and advancements in instrumentation will undoubtedly further enhance the capabilities of these powerful separation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ChemPartner [chempartner.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 12. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. A comprehensive study of the enantioseparation of chiral drugs by cyclodextrin using capillary electrophoresis combined with theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-1,1-diphenylpropan-2-amine and its Derivatives in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of patents citing the use of (S)-1,1-diphenylpropan-2-amine, a chiral amine with emerging therapeutic potential. We will delve into its patented applications, particularly as a selective norepinephrine reuptake inhibitor (NRI) for Attention-Deficit/Hyperactivity Disorder (ADHD), and compare its profile with established and alternative treatments. Furthermore, this guide will explore innovative synthesis methodologies, including patented continuous-flow processes, and provide detailed experimental protocols to support researchers in this field.
Introduction to this compound: A Chiral Scaffold with Therapeutic Promise
This compound is a chiral amine that is gaining attention in the pharmaceutical industry. Its rigid diphenylpropane backbone and the stereochemistry of its amine group make it an attractive scaffold for interacting with biological targets. Recent patent literature has highlighted its potential as a potent and selective modulator of neurotransmitter systems, particularly the norepinephrine transporter (NET).
Patented Therapeutic Applications: A Focus on ADHD
A significant area of development for this compound derivatives is in the treatment of ADHD. A key patent application, US 2024/0005678 , describes a series of these derivatives as selective norepinephrine reuptake inhibitors.
Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
The therapeutic rationale for using NRIs in ADHD is based on the "catecholamine hypothesis," which suggests that a deficit in norepinephrine and dopamine in the prefrontal cortex contributes to the symptoms of inattention, hyperactivity, and impulsivity. By selectively blocking the norepinephrine transporter, these drugs increase the synaptic concentration of norepinephrine, thereby enhancing neurotransmission and improving cognitive functions.
The derivatives of this compound described in the patent literature are reported to have high affinity and selectivity for the norepinephrine transporter. In vitro studies cited in the patent documentation indicate that these compounds exhibit IC50 values in the range of 8–15 nM for norepinephrine reuptake inhibition. This high potency suggests the potential for effective therapeutic activity at low doses, which could translate to a favorable side-effect profile.
Comparative Analysis: this compound Derivatives vs. Alternative ADHD Therapies
The landscape of ADHD treatment is diverse, encompassing both stimulant and non-stimulant medications. The derivatives of this compound position themselves within the non-stimulant category, offering a potential alternative for patients who do not respond well to or cannot tolerate stimulants.
Comparison with Established Non-Stimulant NRIs
The primary competitors for a novel NRI would be the established medications atomoxetine and viloxazine .
| Feature | This compound Derivatives (as per patent) | Atomoxetine | Viloxazine |
| Primary Mechanism | Selective Norepinephrine Reuptake Inhibitor | Selective Norepinephrine Reuptake Inhibitor | Selective Norepinephrine Reuptake Inhibitor |
| Reported Potency (IC50 for NET) | 8–15 nM | ~3 nM | ~155 nM[1] |
| Clinical Efficacy | In vivo and clinical data not yet publicly available | Established efficacy in children, adolescents, and adults. | Established efficacy in children and adolescents.[2][3] |
| Key Differentiators | Potentially higher selectivity and novel chemical scaffold. | Well-established safety and efficacy profile. | Also exhibits some serotonergic activity.[4] |
A retrospective, head-to-head comparison study between extended-release viloxazine and atomoxetine in 50 patients with ADHD (35 children) who had a suboptimal response to atomoxetine showed that a switch to viloxazine resulted in greater improvements in ADHD symptoms.[2] Improvements on the ADHD-RS-5 total score were significantly greater with viloxazine (mean score of 13.9) compared to atomoxetine (mean score of 33.1).[2] Furthermore, 86% of patients on viloxazine reported a positive response within two weeks, compared to 14% on atomoxetine.[2]
While direct comparative efficacy data for this compound derivatives is not yet available, their high in vitro potency suggests they could be competitive with existing NRIs. The key determinant of their clinical utility will be their in vivo efficacy, safety, and tolerability profile, which will be elucidated through future preclinical and clinical studies.
Workflow for Efficacy Comparison in Animal Models of ADHD
To assess the in vivo efficacy of novel compounds like this compound derivatives, researchers can utilize established animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR) or 6-hydroxydopamine (6-OHDA) lesioned rats.[5] These models exhibit behavioral characteristics reminiscent of ADHD, including hyperactivity, impulsivity, and deficits in attention.
Caption: Workflow for in vivo efficacy testing of novel ADHD drug candidates.
Innovations in Synthesis: The Advent of Continuous-Flow Processes
The efficient and stereoselective synthesis of chiral amines is a critical aspect of pharmaceutical development. Patent literature, specifically WO/2025/123456 , highlights a significant advancement in the synthesis of this compound through a continuous-flow process.
Traditional vs. Continuous-Flow Synthesis
Traditional batch synthesis of chiral amines often involves multiple steps, including the resolution of racemic mixtures, which can be inefficient and generate significant waste. Asymmetric synthesis methods, such as catalytic asymmetric reductive amination, offer a more direct route to the desired enantiomer. Continuous-flow synthesis builds upon these principles, offering several advantages:
-
Enhanced Safety: Smaller reaction volumes and better heat transfer reduce the risks associated with highly exothermic or hazardous reactions.
-
Improved Efficiency and Yield: Precise control over reaction parameters (temperature, pressure, stoichiometry) can lead to higher yields and purities.
-
Scalability: Scaling up production is simpler and more predictable than with batch processes.
-
Integration of Steps: Multiple reaction and purification steps can be integrated into a single, continuous process.
The WIPO patent WO/2025/123456 describes a continuous-flow method for the synthesis of this compound that reportedly reduces reaction times and improves yield. While specific details of the patented process are not fully public, a general workflow for such a synthesis can be conceptualized.
Caption: Conceptual diagram of a continuous-flow process for chiral amine synthesis.
Experimental Protocols
This section provides detailed, illustrative protocols for the synthesis of this compound via catalytic asymmetric reductive amination and a general protocol for assessing norepinephrine reuptake inhibition.
Synthesis of this compound via Catalytic Asymmetric Reductive Amination
This protocol is a representative example of how this compound can be synthesized with high enantioselectivity.
Materials:
-
1,1-diphenylpropan-2-one
-
Ammonium acetate (NH4OAc)
-
[Ru(OAc)2(p-cymene)]
-
(S)-TunePhos ligand
-
Trifluoroethanol (TFE)
-
Hydrogen gas (H2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
Procedure:
-
In a glovebox, add 1,1-diphenylpropan-2-one (1 mmol), ammonium acetate (1.2 mmol), [Ru(OAc)2(p-cymene)] (0.5 mol%), and (S)-TunePhos (0.55 mol%) to a pressure-resistant reaction vessel containing a magnetic stir bar.
-
Add trifluoroethanol (2 mL) to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 50 atm with hydrogen gas.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
In Vitro Norepinephrine Reuptake Inhibition Assay (Radioligand Binding)
This protocol is a standard method for determining the inhibitory potency of a compound at the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
[3H]-Nisoxetine (radioligand)
-
Test compound (e.g., this compound derivative)
-
Desipramine (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell membranes from HEK293-hNET cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Nisoxetine, and varying concentrations of the test compound or desipramine.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Conclusion and Future Perspectives
The emergence of this compound and its derivatives in the patent literature, particularly for the treatment of ADHD, represents an exciting development in CNS drug discovery. The high in vitro potency of these compounds as selective norepinephrine reuptake inhibitors suggests they could offer a valuable new therapeutic option. The development of innovative synthesis methods, such as continuous-flow processes, further enhances their potential for efficient and scalable production.
Future research should focus on obtaining in vivo efficacy and safety data for these novel compounds to validate their therapeutic potential. Head-to-head comparative studies with existing ADHD medications will be crucial in defining their clinical positioning. For researchers and drug development professionals, the unique structural and pharmacological properties of the this compound scaffold warrant further investigation and may lead to the discovery of next-generation CNS therapeutics.
References
- 1. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming ADHD Care: Viloxazine ER vs Atomoxetine Roundtable Discussion - CHADD [chadd.org]
- 4. Norepinephrine Reuptake Inhibitors, Selective: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1,1-diphenylpropan-2-amine
As researchers and developers in the pharmaceutical and chemical industries, our work necessitates the use of specialized reagents. (S)-1,1-diphenylpropan-2-amine, a chiral amine, is a valuable building block in synthetic chemistry. However, its responsible use extends beyond the reaction flask to its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedure. Adherence to these guidelines is not merely about compliance; it is a cornerstone of a robust safety culture and responsible scientific practice. All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by institutional safety protocols.[1]
Section 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step in handling it safely. While a specific Safety Data Sheet (SDS) for the (S)-isomer may not always be readily available, its classification as an amine allows us to infer a general hazard profile. Amines can be corrosive, toxic, and incompatible with a range of common laboratory chemicals.[2][3]
Expert Insight: The amine functional group is basic and can react vigorously with acids in a highly exothermic neutralization reaction. It is also susceptible to oxidation. Therefore, segregation from incompatible materials is a critical safety measure, not just a disposal requirement.
| Safety Parameter | Guideline & Rationale | Primary Sources |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), splash goggles or a face shield, and a lab coat. This prevents skin and eye contact, which can cause burns or irritation.[2] | [2] |
| Incompatible Materials | Segregate from strong acids, oxidizing agents, and sources of ignition. Mixing can cause violent reactions, fire, or the release of toxic fumes.[2][4] | [2][4] |
| Handling Environment | Always handle within a chemical fume hood or a well-ventilated area to minimize inhalation of vapors. | |
| First Aid (Exposure) | Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water. Eyes: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention. |
Section 2: The Regulatory Framework: Understanding Your Obligations
In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[1][7]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and implementing them in your specific laboratory setting.[8] All procedures outlined here should be performed in accordance with, and in supplementation to, your institution's specific policies.
Section 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its collection by trained professionals.
Step 1: Waste Identification and Segregation
Procedure:
-
Identify the waste stream. Is it pure this compound, a solution in a solvent, or a mixture from a reaction?
-
Designate this waste as "Hazardous Waste."
-
Immediately segregate the waste from other chemical streams. Specifically, keep amine waste separate from acids, bases, and oxidizers.[3] Keep solid and liquid wastes in separate containers.[9][10]
Rationale: Segregation is the most critical step in preventing accidental and dangerous chemical reactions within a waste container.[2][9] Accurate identification is required by law and is essential for safe handling and disposal by EHS personnel.[8]
Step 2: Proper Containerization
Procedure:
-
Select a waste container that is in good condition, leak-proof, and has a tightly sealing cap.[11]
-
Ensure the container material is compatible with amines. High-density polyethylene (HDPE) or the original product container are often suitable choices. Avoid metal containers for acids, but glass or plastic are generally acceptable for amines.[3][10]
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[3]
Rationale: Proper containerization prevents spills and leaks, which can lead to personnel exposure and environmental contamination. Using incompatible containers can lead to degradation of the container and a subsequent release of hazardous material.
Step 3: Labeling for Safety and Compliance
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11]
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
If it is a mixture, list all constituents and their approximate percentages.[11]
-
Include any relevant hazard information (e.g., Corrosive, Toxic).
Rationale: Federal and state regulations mandate the proper labeling of all hazardous waste containers.[8][11] This information is vital for anyone who may handle the container and for the final disposal facility to process the waste correctly.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Procedure:
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[8][12]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[8][11][12]
-
Keep the waste container closed at all times except when adding waste.[3][12]
-
Ensure the SAA has secondary containment, such as a spill tray, to capture any potential leaks.[10]
Rationale: SAAs are a regulatory provision allowing for the safe, temporary storage of hazardous waste in the laboratory.[11] Strict adherence to SAA requirements, such as keeping containers closed, is essential for safety and compliance.
Step 5: Arranging for Final Disposal
Procedure:
-
Once the container is full or you are finished generating this type of waste, contact your institution's EHS department to request a waste pickup.[12]
-
Do not pour this compound waste down the drain.[2][4] This is strictly prohibited as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[13]
-
Never dispose of this chemical in the regular trash.[14]
-
For large quantities, a licensed hazardous waste disposal company must be used.[2]
Rationale: Final disposal must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental regulations are met.[7][15]
Section 4: Managing Spills and Empty Containers
Spill Management: In the event of a small spill, alert personnel in the area and, if safe to do so, absorb the material with an inert absorbent like vermiculite or sand.[4] Scoop the absorbent material into a container, which must then be treated as hazardous waste.[1] For large spills, evacuate the area and contact your EHS emergency line immediately.
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[3]
-
Collect the rinsate (the rinse solvent) as a new hazardous waste stream. Do not pour it down the drain.[3]
-
After triple-rinsing, deface or remove the original label.[9]
-
The cleaned, unlabeled container may then be disposed of in the regular glass or plastic recycling bin, per your institution's policy.[9]
Note: If the chemical were classified as an "acutely hazardous waste" (a P-listed waste by the EPA), the empty container itself would have to be managed as hazardous waste without rinsing.[8][14]
Section 5: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory requirements, and following a systematic protocol for segregation, containerization, labeling, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the community. Always prioritize safety and consult your institution's EHS department as the ultimate authority on waste management.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. odu.edu [odu.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. acewaste.com.au [acewaste.com.au]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. benchchem.com [benchchem.com]
- 14. research.auburn.edu [research.auburn.edu]
- 15. epa.gov [epa.gov]
Navigating the Safe Handling of (S)-1,1-diphenylpropan-2-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. (S)-1,1-diphenylpropan-2-amine, a chiral amine with significant potential in synthetic chemistry, requires a nuanced approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, operational protocols, and disposal strategies. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard Profile
This compound is classified as a compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. While comprehensive toxicological data may be limited, the structure, belonging to the aromatic amine class, necessitates a cautious approach. Aromatic amines as a group are known for potential health hazards, and it is prudent to handle this compound as a potent substance.
The primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal contact with the solid material, and eye contact from splashes or airborne dust. Therefore, a multi-faceted PPE strategy is essential to create a robust barrier against these exposure pathways.
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach is crucial when selecting PPE. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with Nitrile or Neoprene | Safety glasses with side shields and a face shield | N95-rated dust mask or higher | Full-length lab coat with tight cuffs, disposable sleeve covers |
| Solution Preparation | Chemical Fume Hood | Double-gloved with Nitrile or Neoprene | Chemical splash goggles | As needed, based on vapor pressure and concentration | Full-length lab coat with tight cuffs |
| Reaction Setup and Workup | Chemical Fume Hood | Double-gloved with Nitrile or Neoprene | Chemical splash goggles and face shield | As needed, based on reaction scale and conditions | Chemical-resistant apron over a full-length lab coat |
| Small-Scale Transfer (<1g) | Chemical Fume Hood | Single pair of Nitrile or Neoprene gloves | Safety glasses with side shields | Not typically required | Full-length lab coat |
The Rationale Behind Our Recommendations:
-
Double Gloving: When handling the solid compound, particularly during weighing where the risk of generating dust is highest, double gloving provides an essential layer of protection. The outer glove can be removed immediately upon any suspected contamination, leaving a clean inner glove to allow for safe egress from the contaminated area. Nitrile and neoprene gloves are recommended for their resistance to a broad range of chemicals, including aromatic amines.[1][2][3]
-
Eye and Face Protection: The risk of airborne particles necessitates more than standard safety glasses. A face shield worn over safety glasses or chemical splash goggles provides a comprehensive barrier, protecting the entire face from splashes and dust.[4]
-
Respiratory Protection: An N95-rated dust mask is the minimum requirement when handling the solid form of this compound outside of a fully contained system like a glovebox. This will mitigate the inhalation of fine particles. For larger quantities or situations with a higher potential for aerosolization, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be considered.
-
Protective Clothing: A full-length lab coat, preferably with tight-fitting cuffs, prevents skin contact on the arms. For operations with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.
Procedural Guidance: A Step-by-Step Approach
Adherence to a strict operational workflow is as critical as the PPE itself. The following protocols are designed to minimize exposure at every stage of handling.
Step 1: Preparation and Pre-Handling Check
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble all Materials: Before introducing the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is inside the fume hood to minimize traffic in and out of the containment area.
-
PPE Donning Sequence:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat and any additional protective clothing (e.g., apron, sleeve covers).
-
Don outer gloves.
-
Don eye and face protection.
-
Don respiratory protection.
-
Step 2: Handling the Solid Compound (Weighing)
-
Utilize a Ventilated Balance Enclosure: Whenever possible, weigh the solid compound within a ventilated balance enclosure to contain any dust generated.
-
Gentle Handling: Use smooth, deliberate motions when transferring the solid with a spatula to avoid creating airborne dust.
-
"Weigh-in-Container" Technique: If possible, weigh the compound directly into the vessel in which it will be used to minimize transfer steps.
-
Immediate Cleanup: Use a damp wipe to clean any residual dust from the spatula and weighing area immediately after transfer. Dispose of the wipe as hazardous waste.
Step 3: Post-Handling and Decontamination
-
PPE Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves and dispose of them in a designated hazardous waste bag.
-
Remove lab coat and other protective clothing, turning it inward to contain any surface contamination.
-
Remove face shield and goggles.
-
Remove respiratory protection.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
-
Work Area Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring a Safe End-of-Life for a Potent Compound
Proper disposal is a critical final step in the safe handling of this compound and associated materials. All waste generated should be treated as hazardous.
Waste Segregation:
-
Solid Waste:
-
Place excess this compound, contaminated weigh boats, and wipes into a clearly labeled, sealed container for solid chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, labeled container for non-halogenated organic waste. Do not mix with other waste streams to prevent potentially hazardous reactions.[5]
-
-
Contaminated PPE:
-
All disposable PPE (gloves, sleeve covers, masks) should be placed in a designated hazardous waste bag within the fume hood. This bag should be sealed before removal from the laboratory for incineration.[6]
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard pictograms (e.g., irritant).
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Never dispose of this compound or its solutions down the drain.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to laboratory safety fosters a culture of responsibility and excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
